Cyclohexylglycine
Description
The exact mass of the compound l-alpha-Cyclohexylglycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-amino-2-cyclohexylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAMWSIDTKSNDCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279475 | |
| Record name | 2-amino-2-cyclohexylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5664-29-9 | |
| Record name | Cyclohexylglycine, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664299 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5664-29-9 | |
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| Record name | 2-amino-2-cyclohexylacetic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-2-cyclohexylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CYCLOHEXYLGLYCINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LLL792IE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of Cyclohexylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylglycine, a non-proteinogenic amino acid, has garnered significant attention in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a bulky cyclohexyl group attached to the α-carbon, impart distinct physicochemical properties that make it a valuable building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of this compound, with a focus on its role as a modulator of glycine receptors.
Chemical Structure and Stereoisomerism
This compound, systematically named 2-amino-2-cyclohexylacetic acid, is a chiral molecule existing as two enantiomers: (S)-cyclohexylglycine (L-cyclohexylglycine) and (R)-cyclohexylglycine (D-cyclohexylglycine), as well as a racemic mixture of both. The presence of the cyclohexyl ring introduces significant steric bulk, influencing the molecule's conformation and its interactions with biological targets.
The absolute configuration of the chiral center dramatically affects the biological activity of this compound derivatives. Therefore, the stereoselective synthesis or efficient resolution of the enantiomers is crucial for its application in drug development.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in biological systems and for designing synthetic and analytical procedures.
| Property | Value | Reference |
| IUPAC Name | 2-amino-2-cyclohexylacetic acid | |
| Chemical Formula | C₈H₁₅NO₂ | [1][2] |
| Molecular Weight | 157.21 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | (S)-isomer: ~255 °C(R)-isomer: ~256 °C | |
| Boiling Point | Data not consistently available; decomposes upon heating. | |
| Solubility | Soluble in water and polar organic solvents. | [3] |
| pKa | Estimated values are approximately 2.3 for the carboxylic acid group and 9.6 for the amino group, similar to other amino acids. | |
| LogP | 0.9786 |
Experimental Protocols
Enantioselective Synthesis of (S)-Cyclohexylglycine
A common method for the enantioselective synthesis of (S)-cyclohexylglycine is the hydrogenation of (S)-phenylglycine.[3]
Methodology:
-
Reaction Setup: A slurry of (S)-phenylglycine (1 equivalent) is prepared in a mixture of 30% aqueous HCl and water in an autoclave.
-
Catalyst Addition: 5% Rhodium on Carbon (Rh/C) is added as the catalyst.
-
Hydrogenation: The mixture is stirred at 50 °C under a hydrogen gas pressure of 3.6 bar for approximately 40 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the catalyst is removed by filtration. The reaction mixture is brought to room temperature.
-
Isolation: The product, (S)-cyclohexylglycine, is isolated by neutralizing the reaction mixture, followed by filtration and drying.
Analytical Workflow for Synthesis Monitoring:
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound typically shows a series of multiplets in the aliphatic region (δ 1.0-2.0 ppm) corresponding to the cyclohexyl protons. The α-proton signal appears as a doublet around δ 3.0 ppm.
-
¹³C NMR: The carbon NMR spectrum displays signals for the cyclohexyl carbons between δ 25-45 ppm, the α-carbon around δ 60 ppm, and the carboxyl carbon above δ 175 ppm.
Mass Spectrometry (MS):
Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of this compound (m/z 158.1 for [M+H]⁺).[4] The fragmentation pattern often involves the loss of the carboxylic acid group and fragmentation of the cyclohexyl ring.
Biological Significance: Modulation of Glycine Receptors
This compound and its derivatives are known to act as modulators of glycine receptors (GlyRs).[5] GlyRs are ligand-gated ion channels that mediate inhibitory neurotransmission, primarily in the spinal cord and brainstem.[6]
Glycine Receptor Signaling Pathway:
Glycine, the endogenous agonist, binds to the extracellular domain of the GlyR, causing a conformational change that opens the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, reducing its excitability and thus producing an inhibitory signal.
This compound-containing molecules can act as allosteric modulators, binding to a site on the receptor distinct from the glycine binding site.[7] This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the receptor's response to glycine. This modulation presents a promising avenue for the development of drugs targeting neurological disorders associated with imbalances in inhibitory neurotransmission.[7]
Conclusion
This compound is a versatile and valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties, coupled with its ability to modulate the activity of glycine receptors, make it a compound of significant interest for the development of novel therapeutics for a range of neurological disorders. A thorough understanding of its chemical properties, stereochemistry, and biological interactions is paramount for its successful application in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working with this important non-proteinogenic amino acid.
References
- 1. Allosteric modulation of glycine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. This compound, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. Structure and Pharmacologic Modulation of Inhibitory Glycine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Allosteric modulation of glycine receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-cyclohexylacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Amino-2-cyclohexylacetic acid, also known as (S)-cyclohexylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique sterically demanding cyclohexyl side chain makes it a valuable building block for the synthesis of peptidomimetics and active pharmaceutical ingredients (APIs). This technical guide provides a detailed overview of the primary synthetic routes to obtain enantiomerically pure (S)-2-Amino-2-cyclohexylacetic acid, focusing on experimental protocols, quantitative data, and logical workflows.
Synthetic Strategies
Several synthetic strategies can be employed for the asymmetric synthesis of (S)-2-Amino-2-cyclohexylacetic acid. The most prominent methods include:
-
Asymmetric Hydrogenation of (S)-Phenylglycine: A direct and efficient method that relies on the stereospecific reduction of the aromatic ring of readily available (S)-phenylglycine.
-
Diastereoselective Strecker Synthesis: A classical approach to amino acid synthesis, adapted for asymmetry through the use of a chiral auxiliary.
-
Enzymatic Resolution: A biocatalytic method to separate the desired (S)-enantiomer from a racemic mixture.
-
Alkylation of Chiral Glycine Enolate Equivalents: A versatile method involving the stereoselective alkylation of a chiral glycine template with a cyclohexyl electrophile.
This guide will provide a detailed experimental protocol for the asymmetric hydrogenation method, for which specific literature data is available, and discuss the general principles of the other key strategies.
Experimental Protocols and Data
Asymmetric Hydrogenation of (S)-Phenylglycine
This method stands out for its high yield and excellent preservation of stereochemical integrity. The protocol described below is based on the work of Minnaard, A. J., et al.[1]
Experimental Protocol:
A slurry of (S)-phenylglycine (20.0 g, 0.132 mol, 99% e.e.) in a solution of 30% aqueous HCl (25 g, 0.208 mol) and water (90 g) is placed in an autoclave. To this mixture, 5% Rhodium on Carbon (Rh/C) catalyst (2.10 g, 59% moisture content) is added. The autoclave is sealed and the slurry is stirred at 50°C. After approximately 30 minutes, the starting material completely dissolves. The reaction is continued for 40 hours under a hydrogen gas pressure of 3.6 bar, with continuous stirring at 50°C. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and the catalyst is removed by filtration. The filtrate is then neutralized, leading to the precipitation of the product. The solid product is collected by filtration and dried to yield pure (S)-2-Amino-2-cyclohexylacetic acid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | (S)-Phenylglycine | [1] |
| Catalyst | 5% Rh/C | [1] |
| Temperature | 50°C | [1] |
| Pressure | 3.6 bar H₂ | [1] |
| Reaction Time | 40 hours | [1] |
| Yield | 92% | [1] |
| Enantiomeric Excess (e.e.) | >99% | [1] |
This method provides an excellent yield and demonstrates that the hydrogenation of the phenyl ring occurs without racemization at the alpha-carbon.[1]
Alternative Synthetic Routes
While the asymmetric hydrogenation of (S)-phenylglycine is a highly effective method, other synthetic strategies offer alternative approaches.
Diastereoselective Strecker Synthesis
The Strecker synthesis is a fundamental method for preparing alpha-amino acids. To achieve enantioselectivity, a chiral auxiliary is typically employed. The general workflow is as follows:
-
Imine Formation: Cyclohexanecarboxaldehyde is reacted with a chiral amine (the chiral auxiliary) to form a chiral imine.
-
Cyanide Addition: A cyanide source, such as trimethylsilyl cyanide (TMSCN), is added to the chiral imine. The chiral auxiliary directs the cyanide attack to one face of the imine, leading to the formation of a diastereomerically enriched alpha-aminonitrile.
-
Hydrolysis and Auxiliary Removal: The nitrile group is hydrolyzed to a carboxylic acid, and the chiral auxiliary is subsequently cleaved to yield the desired (S)-2-Amino-2-cyclohexylacetic acid.
The choice of chiral auxiliary is critical for achieving high diastereoselectivity.
Enzymatic Resolution
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture. For 2-Amino-2-cyclohexylacetic acid, this can be achieved by:
-
Racemic Esterification: The racemic amino acid is first converted to its corresponding ester (e.g., methyl or ethyl ester).
-
Enzyme-Catalyzed Hydrolysis: A stereoselective enzyme, such as a lipase or protease, is used to selectively hydrolyze one of the enantiomers of the ester back to the carboxylic acid. For example, the enzyme could selectively hydrolyze the (R)-ester, leaving the desired (S)-ester unreacted.
-
Separation: The unreacted (S)-ester can then be separated from the (R)-amino acid.
-
Hydrolysis: The isolated (S)-ester is then hydrolyzed to afford the final product, (S)-2-Amino-2-cyclohexylacetic acid.
The efficiency of this method depends on the selectivity of the enzyme for one of the enantiomers.
Alkylation of Chiral Glycine Enolate Equivalents
This approach involves the use of a chiral glycine derivative which can be deprotonated to form a chiral enolate. This enolate is then reacted with a cyclohexyl electrophile.
-
Formation of Chiral Glycine Derivative: Glycine is reacted with a chiral auxiliary to form a chiral Schiff base or a related derivative.
-
Deprotonation: A strong base is used to deprotonate the alpha-carbon of the glycine unit, forming a chiral enolate.
-
Alkylation: The chiral enolate is then reacted with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide). The chiral auxiliary directs the alkylation to occur from one face, leading to a high diastereoselectivity.
-
Hydrolysis and Auxiliary Removal: The product is then hydrolyzed to cleave the chiral auxiliary and reveal the desired (S)-2-Amino-2-cyclohexylacetic acid.
Visualizations
Figure 1: Overview of synthetic pathways to (S)-2-Amino-2-cyclohexylacetic acid.
Figure 2: Experimental workflow for the asymmetric hydrogenation of (S)-phenylglycine.
Conclusion
The synthesis of enantiomerically pure (S)-2-Amino-2-cyclohexylacetic acid is achievable through several synthetic routes. The asymmetric hydrogenation of (S)-phenylglycine offers a direct, high-yielding, and stereospecific method with a straightforward experimental protocol. Alternative methods such as the diastereoselective Strecker synthesis, enzymatic resolution, and alkylation of chiral glycine enolates provide valuable and versatile approaches, the suitability of which may depend on the specific requirements of the research or development project, including scale, cost, and available starting materials. This guide provides the necessary foundational knowledge for researchers and professionals to select and implement an appropriate synthetic strategy for obtaining this important unnatural amino acid.
References
Cyclohexylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of Cyclohexylglycine, its Physicochemical Properties, and its Role in Scientific Research and Pharmaceutical Development.
This compound is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, characterized by the presence of a cyclohexyl ring attached to the alpha-carbon of glycine, impart distinct properties that make it a valuable building block for the synthesis of novel therapeutic agents and a tool for studying biological systems. This guide provides a detailed overview of this compound, including its chemical identifiers, molecular properties, and relevant applications for researchers and scientists.
Core Physicochemical Data
The fundamental properties of this compound and its common derivatives are crucial for their application in experimental settings. The following tables summarize the key quantitative data for various forms of this compound.
Table 1: Chemical Identifiers for this compound and Related Compounds
| Compound Name | Synonym(s) | CAS Number | PubChem CID |
| (R)-Cyclohexylglycine | D-Cyclohexylglycine; (2R)-2-amino-2-cyclohexylacetic acid | 14328-52-0 | 736849[1] |
| (S)-Cyclohexylglycine | L-Cyclohexylglycine; (S)-2-Amino-2-cyclohexylacetic acid | 14328-51-9 | 224391[2] |
| This compound | 2-Amino-2-cyclohexylacetic acid | 5664-29-9 | Not Available |
| N-Cyclohexylglycine | - | Not Available | 42810[3] |
| Boc-L-Cyclohexylglycine | N-(tert-Butoxycarbonyl)-L-2-cyclohexylglycine | 109183-71-3 | Not Available |
Table 2: Molecular Properties of this compound and Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₈H₁₅NO₂ | 157.21[1][3][4] |
| Boc-L-Cyclohexylglycine | C₁₃H₂₃NO₄ | 257.33 - 257.35[5][6] |
Applications in Research and Drug Development
This compound and its derivatives serve as versatile tools in various research and development endeavors.
Pharmaceutical Development: The primary application of this compound lies in its use as a chiral building block for the synthesis of pharmaceuticals. Its rigid cyclohexyl group can introduce conformational constraints into peptide-based drugs, potentially leading to increased potency, selectivity, and metabolic stability. For instance, D-2-Cyclohexylglycine is utilized in the development of therapeutic agents targeting the central nervous system.[4]
Neuropharmacological Research: Certain derivatives of this compound have been investigated for their modulatory effects on neurotransmitter systems. D-2-Cyclohexylglycine, for example, is explored for its ability to modulate glycine receptors, making it a subject of interest in studies related to neurological disorders and pain management.[4]
Experimental Protocols and Methodologies
This workflow begins with the incorporation of a protected form of this compound, such as Boc-L-cyclohexylglycine, into a peptide sequence using solid-phase peptide synthesis. Following synthesis, the peptide is cleaved from the solid support, deprotected, and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The purified peptide is then characterized to confirm its identity and purity before being subjected to biological assays to evaluate its activity. Promising candidates may then undergo lead optimization and further preclinical development.
Logical Relationships in Application
The decision to use a specific isomer of this compound is dictated by the desired stereochemistry of the final compound, which is often critical for its biological activity. The following diagram illustrates the logical relationship between the choice of starting material and its application.
Both D- and L-isomers of this compound are valuable in organic synthesis as chiral auxiliaries. In the context of drug development, the specific stereoisomer is chosen based on the target and the desired pharmacological effect. For instance, as mentioned, D-2-Cyclohexylglycine has been explored for its effects on the central nervous system, while L-Cyclohexylglycine is more commonly incorporated into peptide sequences to mimic natural amino acids with bulky side chains.
References
- 1. This compound, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Glycine, N-cyclohexyl- | C8H15NO2 | CID 42810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Buy Boc-L-cyclohexylglycine | 109183-71-3 [smolecule.com]
The Multifaceted Biological Activities of Cyclohexylglycine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cyclohexylglycine, a non-proteinogenic amino acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of these compounds, focusing on their anticancer, enzyme inhibitory, antiviral, and antimicrobial properties. We present a compilation of quantitative data, detailed experimental protocols, and an exploration of the underlying mechanisms of action to serve as a valuable resource for researchers in drug discovery and development.
Anticancer Activity
This compound derivatives have shown notable potential as anticancer agents, particularly when incorporated into metal complexes. These compounds often exert their effects through interactions with DNA, leading to the inhibition of cancer cell proliferation.
Quantitative Anticancer Activity Data
The cytotoxic effects of various this compound derivatives have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| [Pt(NH₃)₂(L)]NO₃ (Complex 1) | HCT116 (Human Colon Cancer) | 35.51 | [1] |
| [Pt(bipy)(L)]NO₃ (Complex 2) | HCT116 (Human Colon Cancer) | 51.33 | [1] |
| Carboplatin (Reference) | HCT116 (Human Colon Cancer) | 51.94 | [1] |
L denotes the this compound ligand.
Mechanism of Action: DNA Interaction
Platinum-based complexes containing this compound ligands have been shown to interact with DNA, a key mechanism for their anticancer effects. These interactions are often non-covalent, involving groove binding and electrostatic interactions, which disrupt the natural structure of DNA and inhibit replication.[1] Molecular docking studies have indicated significant binding energies between these complexes and DNA.[1]
Caption: Proposed mechanism of anticancer action for this compound-Platinum complexes.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Materials:
-
This compound derivative stock solution
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Enzyme Inhibition
This compound derivatives have been identified as potent inhibitors of several key enzymes implicated in various diseases.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a therapeutic target for type 2 diabetes. Certain 4-amino this compound analogues have demonstrated potent inhibitory activity against this enzyme.
| Compound/Derivative | DPP-IV IC50 (nM) | Reference |
| Bis-sulfonamide 15e | 2.6 | [2] |
| 2,4-difluorobenzenesulfonamide 15b | - | [2] |
| 1-naphthyl amide 16b | - | [2] |
Specific IC50 values for 15b and 16b were not provided in the abstract, but they were noted to have an acceptable in vitro profile.
DPP-IV inhibitors prevent the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). This leads to increased insulin secretion and reduced glucagon release, ultimately lowering blood glucose levels.
Caption: Signaling pathway of DPP-IV inhibition by this compound derivatives.
A common method for assessing DPP-IV inhibition is a fluorescence-based assay using a substrate that releases a fluorescent product upon cleavage by DPP-IV.
Materials:
-
Recombinant human DPP-IV enzyme
-
DPP-IV substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
This compound derivative test compounds
-
Known DPP-IV inhibitor (positive control, e.g., sitagliptin)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
Enzyme Reaction: In each well of the microplate, add the assay buffer, the DPP-IV enzyme, and the test compound or control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the DPP-IV substrate to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration compared to the control without an inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cyclin-Dependent Kinase 12 (CDK12) Inhibition
CDK12 is involved in the regulation of transcription and is a target in cancer therapy. Certain arylurea derivatives containing a cyclohexyl group have shown potent and selective CDK12 inhibitory activity.
CDK12 plays a crucial role in coordinating transcription with mRNA processing. Its inhibition can sensitize cancer cells to DNA-damaging agents. CDK12 is involved in several oncogenic pathways, and its overexpression is linked to some cancers.
Caption: Role of CDK12 in cancer and its inhibition.
Acetylcholinesterase (AChE) Inhibition
AChE is an enzyme that breaks down the neurotransmitter acetylcholine. Its inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Some cyclohexenone derivatives have shown AChE inhibitory activity.
| Compound/Derivative | AChE IC50 (µM) | Reference |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | 0.93 to 133.12 | [3] |
This colorimetric assay measures the activity of AChE by detecting the product of the reaction between thiocholine (produced from acetylthiocholine by AChE) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound derivative test compounds
-
Known AChE inhibitor (positive control, e.g., donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, ATCI, DTNB, and test compounds in phosphate buffer.
-
Reaction Mixture: In each well, add the phosphate buffer, DTNB solution, and the test compound or control.
-
Enzyme Addition: Add the AChE solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Reaction Initiation: Start the reaction by adding the ATCI solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5-10 minutes) to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition of AChE activity for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Antimicrobial and Antiviral Activities
The exploration of this compound derivatives for their antimicrobial and antiviral properties is an emerging area of research. While extensive quantitative data is not yet widely available, initial studies suggest potential in these therapeutic areas.
Antimicrobial Activity
Some derivatives of cyclohexane have shown activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.
Experimental Protocol: Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
This compound derivative test compounds
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Antiviral Activity
The evaluation of this compound derivatives against various viruses is a promising field. A patent application has described the use of certain this compound derivatives as agents that accelerate the death of HIV-infected cells.[4]
Experimental Protocol: Viral Replication Assay (General)
Assessing the antiviral activity typically involves infecting host cells with a virus and then treating them with the test compound to measure the inhibition of viral replication.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock
-
Cell culture medium
-
This compound derivative test compounds
-
Method for quantifying viral replication (e.g., plaque reduction assay, qPCR for viral nucleic acids, or ELISA for viral proteins)
Procedure:
-
Cell Culture: Plate host cells in a suitable format (e.g., 24- or 96-well plates) and grow to an appropriate confluency.
-
Infection and Treatment: Infect the cells with the virus at a known multiplicity of infection (MOI). After a short adsorption period, remove the viral inoculum and add a medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Replication: At the end of the incubation, quantify the extent of viral replication using a suitable method.
-
Data Analysis: Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC50 (half-maximal effective concentration).
Conclusion
This compound derivatives represent a privileged scaffold in medicinal chemistry with a diverse range of biological activities. Their demonstrated efficacy as anticancer agents and potent enzyme inhibitors highlights their potential for the development of novel therapeutics. The emerging evidence of their antimicrobial and antiviral activities further broadens their therapeutic applicability. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future studies focusing on structure-activity relationships and in vivo efficacy will be crucial in translating the promise of these compounds into clinical applications.
References
- 1. Biological Activity of Two Anticancer Pt Complexes with a this compound Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino this compound analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20240252466A1 - Cyclohexylgycine derivatives as selective cytotoxic agents - Google Patents [patents.google.com]
An In-depth Technical Guide to Cyclohexylglycine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a valuable scaffold in medicinal chemistry. Its unique structural features, particularly the bulky and lipophilic cyclohexyl ring, impart favorable properties to parent molecules, including enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of this compound in the design and development of novel therapeutic agents, with a focus on its application in two distinct and significant areas: Dipeptidyl Peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and platinum-based anticancer agents.
This compound as a Scaffold in Drug Design
The incorporation of a this compound moiety into a drug candidate can significantly influence its pharmacological properties. The cyclohexyl group can establish crucial van der Waals interactions within the binding pocket of a target protein, leading to increased potency. Furthermore, its steric bulk can shield adjacent chemical bonds from enzymatic degradation, thereby prolonging the drug's half-life. The chirality of this compound also allows for stereospecific interactions with biological targets, a critical aspect of modern drug design.
I. This compound in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism has made DPP-IV a prime target for the development of oral antihyperglycemic agents for the treatment of type 2 diabetes.[1]
A. Quantitative Data on this compound-Based DPP-IV Inhibitors
Substituted 4-amino this compound analogues have shown significant promise as potent DPP-IV inhibitors. The following table summarizes the in vitro activity of a key example.
| Compound ID | Structure | DPP-IV IC50 (nM) | Selectivity | Pharmacokinetic Profile (Rat) | Reference |
| 15e | Bis-sulfonamide derivative of 4-amino this compound | 2.6 | Excellent selectivity over other proteases | Good pharmacokinetic properties | [2] |
| 15b | 2,4-difluorobenzenesulfonamide derivative of 4-amino this compound | - | Acceptable in vitro profile | Good pharmacokinetic properties, orally efficacious at 3 mpk in an OGTT in lean mice | [2] |
| 16b | 1-naphthyl amide derivative of 4-amino this compound | - | Acceptable in vitro profile | Good pharmacokinetic properties | [2] |
B. Structure-Activity Relationship (SAR) of this compound-Based DPP-IV Inhibitors
The exploration of 4-amino this compound analogues has provided valuable insights into the structure-activity relationships governing their DPP-IV inhibitory activity.[3]
-
Amino Group: The primary amine of the this compound scaffold is crucial for interacting with the catalytic site of DPP-IV.
-
Cyclohexyl Ring: The cyclohexyl moiety occupies a hydrophobic pocket (S1 pocket) in the enzyme's active site, contributing significantly to binding affinity. Modifications to this ring can modulate potency and selectivity.
-
Substituents on the Amino Group: The nature of the substituent on the amino group dramatically influences the inhibitory potency. For instance, the bis-sulfonamide group in compound 15e leads to a highly potent inhibitor. Aromatic sulfonamides, such as the 2,4-difluorobenzenesulfonamide in compound 15b , also confer significant activity and favorable pharmacokinetic properties.[2]
C. Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound-based DPP-IV inhibitors is the competitive and reversible inhibition of the DPP-IV enzyme. This inhibition prevents the degradation of GLP-1 and GIP, leading to an increase in their circulating levels and prolonged activity.[1] The enhanced incretin signaling results in:
-
Increased Insulin Secretion: GLP-1 and GIP potentiate glucose-dependent insulin secretion from pancreatic β-cells.[4]
-
Suppressed Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[1]
The following diagram illustrates the signaling pathway affected by DPP-IV inhibitors.
D. Experimental Protocols
A general synthetic approach to 4-amino this compound analogues involves the following key steps, which can be adapted from the synthesis of other DPP-IV inhibitors:[5]
-
Protection of the Amino Acid: The starting this compound is protected at both the amino and carboxylic acid functionalities. Common protecting groups include Boc for the amine and methyl or ethyl ester for the carboxylic acid.
-
Modification of the Cyclohexyl Ring: The 4-amino group is introduced onto the cyclohexyl ring. This may involve multiple steps, including oxidation to a ketone, reductive amination, and subsequent protection of the newly introduced amine.
-
Deprotection and Coupling: Selective deprotection of the primary amino group of the this compound core allows for coupling with various sulfonyl chlorides or carboxylic acids to introduce the desired side chains.
-
Final Deprotection: Removal of the remaining protecting groups yields the final 4-amino this compound analogue.
The inhibitory activity of the synthesized compounds against DPP-IV can be determined using a fluorometric assay.[6]
-
Reagents:
-
Human recombinant DPP-IV enzyme
-
DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds and a reference inhibitor (e.g., sitagliptin)
-
-
Procedure: a. Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer. b. In a 96-well microplate, add the DPP-IV enzyme solution to each well containing either the test compound, reference inhibitor, or buffer (for control). c. Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes). d. Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells. e. Monitor the fluorescence intensity at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time. f. Calculate the rate of reaction for each concentration of the inhibitor. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
II. This compound in Platinum-Based Anticancer Agents
Platinum-based drugs, such as cisplatin, are among the most effective and widely used anticancer agents. Their mechanism of action primarily involves binding to nuclear DNA, leading to the formation of DNA adducts that trigger apoptosis.[7] However, their clinical use is often limited by severe side effects and the development of drug resistance. The incorporation of this compound as a ligand in platinum complexes is a strategy being explored to overcome these limitations. The bulky cyclohexyl group can influence the complex's lipophilicity, cellular uptake, and DNA binding properties.[8]
A. Quantitative Data on this compound-Containing Platinum Complexes
The in vitro anticancer activity of two novel platinum(II) complexes containing this compound has been evaluated against the HCT116 human colon cancer cell line.[8]
| Complex ID | Structure | HCT116 IC50 (µM) | Reference |
| 1 | [Pt(NH₃)₂(this compound)]NO₃ | 35.51 | [8] |
| 2 | [Pt(bipy)(this compound)]NO₃ | 51.33 | [8] |
| Carboplatin | - | 51.94 | [8] |
B. Predicted ADME Properties
Computational studies have been used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these platinum complexes.[8]
| Complex ID | Molecular Weight ( g/mol ) | logP | H-bond Acceptors | H-bond Donors | Lipinski's Rule of 5 Violations |
| 1 | 422.38 | -2.18 | 4 | 5 | 0 |
| 2 | 546.51 | -0.24 | 4 | 2 | 0 |
These predictions suggest that both complexes possess drug-like properties and are likely to have good oral bioavailability.
C. Mechanism of Action and DNA Interaction
The proposed mechanism of action for these this compound-containing platinum complexes involves non-covalent interactions with DNA, primarily through minor groove binding and electrostatic interactions.[8] This is in contrast to cisplatin, which forms covalent cross-links with DNA.[7] The non-covalent binding mode may lead to a different spectrum of activity and potentially overcome resistance mechanisms associated with cisplatin. Molecular docking studies have indicated that these complexes can fit into the minor groove of the DNA double helix.[8]
The following diagram depicts the experimental workflow for evaluating the anticancer activity and DNA binding of these platinum complexes.
D. Experimental Protocols
The synthesis of this complex is a multi-step process:[8][9]
-
Preparation of the Aqua Complex: A suspension of [Pt(bipy)Cl₂] and two equivalents of AgNO₃ in a water/acetone mixture is stirred in the dark. The precipitated AgCl is removed by filtration to yield a solution of --INVALID-LINK--₂.
-
Ligand Exchange: The this compound ligand is added to the aqueous solution of the aqua complex, and the pH is adjusted to be slightly basic to facilitate the coordination of the amino acid to the platinum center.
-
Isolation and Purification: The resulting solution is concentrated, and the product is precipitated by the addition of a suitable organic solvent. The solid is collected by filtration, washed, and dried to yield the final complex.
The cytotoxicity of the platinum complexes can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the platinum complexes for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of ~570 nm using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated for each concentration, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration.
Conclusion
This compound has proven to be a versatile and valuable building block in medicinal chemistry, enabling the development of potent and selective drug candidates in diverse therapeutic areas. As demonstrated in this guide, its incorporation into DPP-IV inhibitors has led to compounds with nanomolar potency and favorable pharmacokinetic profiles for the treatment of type 2 diabetes. In the realm of oncology, this compound-containing platinum complexes offer a promising new approach to cancer therapy by exhibiting a distinct DNA binding mechanism that may circumvent the limitations of traditional platinum drugs. The detailed experimental protocols and structure-activity relationship insights provided herein serve as a valuable resource for researchers and scientists dedicated to the design and development of next-generation therapeutics leveraging the unique properties of the this compound scaffold. Further exploration of this privileged substructure is warranted to unlock its full potential in addressing unmet medical needs.
References
- 1. Therapeutic stimulation of GLP-1 and GIP protein with DPP-4 inhibitors for type-2 diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Amino this compound analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances and structure-activity relationship studies of DPP-4 inhibitors as anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of GIP and pancreatic GLP-1 in the glucoregulatory effect of DPP-4 inhibition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Platinum-Based Drugs and DNA Interactions Studied by Single-Molecule and Bulk Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Activity of Two Anticancer Pt Complexes with a this compound Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cyclohexylglycine: A Versatile Scaffold for Therapeutic Innovation
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a privileged scaffold in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas. Its unique structural features, including a bulky hydrophobic cyclohexyl ring, impart favorable properties such as enhanced metabolic stability, conformational constraint, and the ability to serve as a key pharmacophore in various biological targets. This technical guide provides an in-depth analysis of the core therapeutic applications of this compound derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition for Metabolic Diseases
This compound analogues have been identified as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, these compounds increase the levels of active incretins, which in turn stimulate insulin secretion, suppress glucagon release, and ultimately lower blood glucose levels.[1][2][3] This mechanism of action positions this compound-based DPP-IV inhibitors as promising therapeutic agents for the management of type 2 diabetes.[2]
Quantitative Data: In Vitro Potency of this compound Analogues
A number of substituted 4-amino this compound analogues have demonstrated high-affinity inhibition of the DPP-IV enzyme. The following table summarizes the in vitro inhibitory potency of selected compounds.
| Compound ID | Structure/Description | DPP-IV Inhibition IC50 (nM) | Selectivity |
| 15e | Bis-sulfonamide analogue | 2.6[1] | Excellent over counterscreens[1] |
| 15b | 2,4-difluorobenzenesulfonamide analogue | - | Good in vitro profile[1] |
| 16b | 1-naphthyl amide analogue | - | Good in vitro profile[1] |
Note: Specific IC50 values for 15b and 16b were not publicly available in the reviewed literature, but their favorable profiles were highlighted.
Signaling Pathway: DPP-IV Inhibition and Glucose Homeostasis
The signaling cascade initiated by the inhibition of DPP-IV is depicted in the diagram below.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
The following is a representative protocol for an OGTT in mice to evaluate the in vivo efficacy of a this compound-based DPP-IV inhibitor. This protocol is synthesized from established methodologies.
Objective: To assess the effect of an experimental compound on glucose clearance after an oral glucose challenge.
Materials:
-
C57BL/6 mice
-
Experimental compound (this compound analogue)
-
Vehicle (e.g., 0.5% methylcellulose)
-
D-glucose solution (20% in sterile water)
-
Glucometer and test strips
-
Oral gavage needles
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast mice for 5-6 hours before the glucose challenge, with free access to water.
-
Baseline Blood Glucose: At time t = -30 minutes, administer the experimental compound or vehicle via oral gavage. At t = 0 minutes, collect a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Glucose Challenge: Immediately after the baseline blood draw, administer a 2 g/kg body weight bolus of the 20% D-glucose solution via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels.
-
Data Analysis: Plot the mean blood glucose concentration at each time point for both the treatment and vehicle groups. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. A significant reduction in the AUC for the treated group compared to the vehicle group indicates improved glucose tolerance.
Antiviral Activity
Derivatives of this compound, specifically (D)- and (L)-cyclohexenyl-G, have demonstrated potent and selective activity against herpesviruses, including Herpes Simplex Virus type 1 (HSV-1), Herpes Simplex Virus type 2 (HSV-2), Varicella-Zoster Virus (VZV), and Cytomegalovirus (CMV).[3] The mechanism of action involves the phosphorylation of these nucleoside analogues by the viral-encoded thymidine kinase (TK), leading to the inhibition of viral DNA replication.[4][5]
Quantitative Data: In Vitro Antiviral Activity
The following table presents the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for selected this compound derivatives and related compounds against various herpesviruses.
| Compound | Virus | EC50/IC50 (µg/mL) | Cell Line | Reference |
| (D)- and (L)-cyclohexenyl-G | HSV-1, HSV-2, VZV, CMV | Potent and Selective Activity | - | [3] |
| 9-[[cis-1',2'-bis(hydroxymethyl)cycloprop-1'-yl]methyl]guanine (3a) | HSV-1 (Tomioka) | 0.020 | - | [6] |
| Acyclovir (control) | HSV-1 (Tomioka) | 0.81 | - | [6] |
| 1,5-anhydro-2,3-dideoxy-2-(5-iodouracil-1-yl)-D-arabino-hexitol (4b) | HSV-1, HSV-2 | 0.07 | - | [7] |
Note: While the potent activity of (D)- and (L)-cyclohexenyl-G is reported, specific EC50 values were not available in the public domain from the reviewed sources.
Signaling Pathway: Mechanism of Action of Cyclohexenyl-G
The antiviral action of cyclohexenyl-G is initiated by its selective phosphorylation by viral thymidine kinase, a process that does not efficiently occur in uninfected host cells.
Experimental Protocol: Plaque Reduction Assay
This protocol outlines the standard method for determining the in vitro antiviral activity of a compound against herpesviruses.
Objective: To quantify the inhibition of viral plaque formation by an experimental compound.
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes simplex virus (HSV-1 or HSV-2) stock of known titer
-
Experimental compound (Cyclohexenyl-G derivative)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Methylcellulose or other overlay medium
-
Crystal violet staining solution
-
96-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Compound Preparation: Prepare serial dilutions of the experimental compound in cell culture medium.
-
Viral Infection: When the cell monolayer is confluent, remove the growth medium and infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 plaques per well). Incubate for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and overlay the cell monolayer with medium containing various concentrations of the experimental compound and methylcellulose. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with methanol), and stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control. The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.
Anticancer Potential
Platinum complexes incorporating a this compound ligand have been synthesized and evaluated for their anticancer properties. These compounds are designed to act as DNA-damaging agents, a hallmark of platinum-based chemotherapy. The cytotoxic effects of these novel complexes have been demonstrated in human colon cancer cell lines.
Quantitative Data: Cytotoxicity of Platinum-Cyclohexylglycine Complexes
The in vitro cytotoxic activity of two novel platinum(II) complexes containing a this compound ligand was assessed against the HCT116 human colon cancer cell line.
| Compound | Description | IC50 (µM) after 72h | Cell Line | Reference |
| Complex 1 | [Pt(NH3)2(L)]NO3 | 35.51 | HCT116 | [8] |
| Complex 2 | [Pt(bipy)(L)]NO3 | 51.33 | HCT116 | [8] |
| Carboplatin (control) | - | 51.94 | HCT116 | [8] |
(L = this compound ligand)
Logical Relationship: Proposed Anticancer Mechanism
The proposed mechanism of action for these platinum-cyclohexylglycine complexes involves cellular uptake, interaction with DNA to form adducts, and the subsequent induction of apoptosis (programmed cell death).
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
HCT116 human colon cancer cells
-
Experimental compounds (Platinum-cyclohexylglycine complexes)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the experimental compounds to the wells. Include a vehicle control (no compound) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.
Neurological Applications
This compound and its derivatives are being investigated for their potential to modulate neurotransmitter systems in the central nervous system, with a particular focus on the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor function is implicated in a variety of neurological and psychiatric disorders. While specific quantitative data for this compound derivatives are not widely available in the public domain, the general approach to characterizing their activity is well-established.
Quantitative Data: NMDA Receptor Modulation
Data on the specific binding affinities and functional modulation (IC50/EC50) of this compound derivatives at NMDA receptor subtypes is an active area of research. The table below is a template for the types of quantitative data that would be generated in such studies.
| Compound | NMDA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, µM) | Mode of Action |
| Hypothetical CG-Derivative 1 | GluN1/GluN2A | Data to be determined | Data to be determined | Antagonist/PAM/NAM |
| Hypothetical CG-Derivative 2 | GluN1/GluN2B | Data to be determined | Data to be determined | Antagonist/PAM/NAM |
PAM: Positive Allosteric Modulator; NAM: Negative Allosteric Modulator
Experimental Workflow: Characterization of NMDA Receptor Modulators
The following workflow diagram illustrates the key experimental steps involved in characterizing the activity of a novel compound at the NMDA receptor.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes a common method for functionally characterizing the effects of a compound on specific NMDA receptor subtypes expressed in a heterologous system.
Objective: To determine the functional activity (e.g., antagonism, potentiation) and potency (IC50/EC50) of a compound at a specific NMDA receptor subtype.
Materials:
-
Xenopus laevis oocytes
-
cRNA for NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype)
-
Two-electrode voltage clamp setup
-
Recording solution (e.g., BaCl2-based solution to minimize Ca2+-activated chloride currents)
-
Agonists (glutamate and glycine)
-
Experimental compound (this compound derivative)
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNA encoding the desired GluN1 and GluN2 subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.
-
Agonist Application: Perfuse the oocyte with a solution containing glutamate and glycine to elicit an inward current mediated by the expressed NMDA receptors.
-
Compound Application: Co-apply the experimental compound at various concentrations with the agonists to assess its effect on the NMDA receptor-mediated current.
-
Data Acquisition and Analysis: Record the current responses in the absence and presence of the experimental compound. For antagonists, generate a concentration-response curve by plotting the percentage inhibition of the agonist-evoked current against the compound concentration to determine the IC50. For potentiators, plot the percentage increase in current to determine the EC50 and maximal potentiation.
Role in Drug Synthesis
Beyond its direct therapeutic potential, L-Cyclohexylglycine is a valuable chiral building block in the synthesis of complex pharmaceutical agents. A notable example is its use as a key intermediate in the production of Telaprevir, an antiviral drug previously used for the treatment of Hepatitis C.[9]
Experimental Workflow: Synthesis of Telaprevir Intermediate
The following diagram outlines a key step in the synthesis of a Telaprevir intermediate starting from L-Cyclohexylglycine methyl ester.
Conclusion
The diverse range of biological activities exhibited by this compound and its derivatives underscores the importance of this scaffold in modern drug discovery. From potent enzyme inhibitors for metabolic diseases to novel antiviral and anticancer agents, and its emerging role in the complex field of neuroscience, this compound continues to provide a fertile ground for therapeutic innovation. The data, protocols, and pathways presented in this technical guide offer a foundational understanding of the current landscape and are intended to facilitate further research and development in this promising area. As our understanding of the underlying biology of these diseases evolves, so too will the opportunities for leveraging the unique properties of this compound to design the next generation of targeted therapies.
References
- 1. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. (D)- and (L)-cyclohexenyl-G, a new class of antiviral agents: synthesis, conformational analysis, molecular modeling, and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of MDL 105,519, an NMDA receptor glycine site antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antiherpes virus activity of 1,5-anhydrohexitol nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insights into Antiviral Properties and Molecular Mechanisms of Non-Flavonoid Polyphenols against Human Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cyclohexylglycine in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylglycine (Chg) is a non-proteinogenic amino acid that is increasingly utilized in peptide-based drug design and development. Its bulky and hydrophobic cyclohexyl side chain imparts unique conformational constraints and properties to peptides. Incorporation of Chg can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and modulation of peptide secondary structure. These characteristics make it a valuable building block for developing novel peptide therapeutics, including opioid receptor modulators, apelin analogues, and somatostatin analogues.
This document provides detailed application notes and protocols for the effective use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS).
Key Applications of this compound in Peptide Synthesis
The incorporation of this compound into peptide sequences can significantly enhance their pharmacological properties:
-
Increased Metabolic Stability: The sterically hindering cyclohexyl group can protect the peptide backbone from enzymatic degradation, thereby prolonging its in vivo half-life.
-
Enhanced Receptor Affinity and Selectivity: The hydrophobic nature of the cyclohexyl moiety can facilitate favorable interactions with hydrophobic pockets within target receptors, potentially leading to increased binding affinity and selectivity.
-
Modulation of Peptide Conformation: The rigid cyclohexyl side chain can induce specific secondary structures, such as β-turns or helical conformations, which can be critical for biological activity.
A notable example of a therapeutic peptide containing this compound is Zilucoplan , a complement C5 inhibitor. The synthesis of Zilucoplan involves the incorporation of Fmoc-L-cyclohexylglycine-OH using standard solid-phase peptide synthesis protocols with coupling reagents like HBTU or HCTU.[1]
Challenges in Incorporating this compound
The primary challenge in utilizing Chg in SPPS is its significant steric bulk, which can lead to:
-
Low Coupling Efficiency: The bulky side chain can hinder the approach of the activated amino acid to the N-terminus of the growing peptide chain, resulting in incomplete coupling reactions and deletion sequences.
-
Increased Racemization: Sterically hindered amino acids are more prone to racemization (epimerization) during the activation and coupling steps, which can lead to diastereomeric impurities that are difficult to separate.[2]
-
Peptide Aggregation: The hydrophobicity of the cyclohexyl group can contribute to the aggregation of the growing peptide chain on the solid support, further reducing coupling efficiency.
Data Presentation: Coupling Reagent Performance
| Coupling Reagent | Additive | Base | Relative Coupling Efficiency for Bulky Amino Acids | Risk of Racemization | Key Considerations |
| HATU | HOAt | DIPEA, Collidine | Very High | Low to Moderate | Highly reactive, often the reagent of choice for difficult couplings.[3][4][5] |
| HBTU | HOBt | DIPEA, NMM | High | Moderate | A reliable and cost-effective option, but may be less efficient than HATU for highly hindered couplings.[5] |
| COMU | OxymaPure® | DIPEA | Very High | Low | A third-generation uronium salt with high reactivity, comparable or superior to HATU, and considered safer than benzotriazole-based reagents.[3] |
| PyBOP | HOBt | DIPEA | High | Moderate | A phosphonium-based reagent, effective for many standard and challenging couplings. |
| DIC/HOBt | HOBt | - | Moderate to High | Low to Moderate | A carbodiimide-based method, generally slower but can be effective and is a cost-effective option. |
Experimental Protocols
Protocol 1: Standard Coupling of Fmoc-Cyclohexylglycine-OH
This protocol is a starting point for the incorporation of Chg and may require optimization based on the specific peptide sequence.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Chg-OH (3-4 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 3-4 eq.), and an additive (e.g., HOAt, 3-4 eq.) in DMF.
-
Add a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A positive test (blue beads) indicates incomplete coupling.
Protocol 2: Optimized Protocol for Difficult Chg Couplings (Double Coupling)
If the standard protocol results in incomplete coupling, a double coupling strategy is recommended.
-
Perform Initial Coupling: Follow steps 1-5 of Protocol 1.
-
Wash: After the first coupling, thoroughly wash the resin with DMF (3-5 times).
-
Second Coupling: Prepare a fresh solution of activated Fmoc-Chg-OH as described in step 4 of Protocol 1.
-
Add to Resin: Add the fresh activation mixture to the resin and allow it to react for an additional 1-2 hours.
-
Wash and Monitor: Wash the resin with DMF (5-7 times) and perform a ninhydrin test to confirm completion.
Protocol 3: Minimizing Racemization during Chg Coupling
To minimize the risk of epimerization, particularly when using highly activating reagents, the following modifications are recommended.
-
Choice of Base: Replace DIPEA with a more sterically hindered and less basic amine such as 2,4,6-collidine.[1]
-
Pre-activation Time: Minimize the pre-activation time of the Fmoc-Chg-OH before adding it to the resin.
-
Temperature Control: For microwave-assisted SPPS, consider lowering the coupling temperature to 50°C to reduce the risk of racemization.[1][6]
Protocol 4: Peptide Cleavage and Deprotection
-
Resin Washing and Drying: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Caption: Troubleshooting strategies for challenges encountered during the coupling of this compound.
References
Application Notes and Protocols for Fmoc-Cyclohexylglycine-OH: Synthesis and Utilization in Peptide Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Cyclohexylglycine-OH (Fmoc-Chg-OH) is a non-proteinogenic amino acid derivative that has garnered significant interest in peptide chemistry and drug discovery.[1] Its incorporation into peptide sequences imparts unique structural and functional properties, primarily due to the bulky and hydrophobic cyclohexyl side chain. This modification can enhance peptide stability, influence secondary structure, and improve bioavailability, making it a valuable tool in the design of novel therapeutics, particularly in cancer research and neuroscience.[1] These application notes provide a comprehensive overview of the synthesis of Fmoc-Cyclohexylglycine-OH, its application in solid-phase peptide synthesis (SPPS), and its role in modulating key signaling pathways.
Physicochemical Properties and Data Presentation
Fmoc-L-Cyclohexylglycine-OH is a white to off-white powder with a purity of ≥98% as determined by HPLC.[1] Its key physicochemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | Fmoc-L-Chg-OH, Fmoc-cyclohexyl-Gly-OH | [1] |
| CAS Number | 161321-36-4 | [1] |
| Molecular Formula | C23H25NO4 | [1] |
| Molecular Weight | 379.4 g/mol | [1] |
| Melting Point | 180-184 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Optical Rotation | [a]D20 = +6 ± 2° (c=1 in MeOH) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-L-Cyclohexylglycine-OH
Materials:
-
L-Cyclohexylglycine
-
9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO3)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Hexane
-
Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO4)
Procedure:
-
Dissolve L-Cyclohexylglycine in a 10% aqueous solution of sodium bicarbonate.
-
In a separate flask, dissolve Fmoc-OSu in 1,4-dioxane.
-
Slowly add the Fmoc-OSu solution to the L-Cyclohexylglycine solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture to a pH of approximately 2 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain a crude product.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield pure Fmoc-L-Cyclohexylglycine-OH.
-
Characterize the final product by HPLC and Mass Spectrometry to confirm purity and identity.
| Parameter | Expected Value/Range |
| Reaction Yield | 70-90% |
| Purity (Post-recrystallization) | >98% |
| Reaction Time | 4-6 hours |
Protocol 2: Use of Fmoc-L-Cyclohexylglycine-OH in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of the sterically hindered Fmoc-Cyclohexylglycine-OH into a growing peptide chain requires optimized coupling conditions to ensure high efficiency. A double coupling strategy is often recommended.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-L-Cyclohexylglycine-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
In a separate vial, dissolve Fmoc-L-Cyclohexylglycine-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Drain the solution and wash the resin with DMF (3 times).
-
-
Second Coupling (Double Coupling):
-
Repeat the coupling step (Protocol 2, Step 3) to ensure complete incorporation of the sterically hindered amino acid.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Recommended Condition |
| Coupling Reagent | HBTU or HATU |
| Coupling Strategy | Double Coupling |
| Coupling Time | 1-2 hours per coupling |
| Fmoc Deprotection | 20% Piperidine in DMF |
Applications in Modulating Signaling Pathways
The incorporation of cyclohexylglycine into peptides can significantly impact their biological activity by enhancing their stability and ability to interact with specific cellular targets. This is particularly relevant in the fields of oncology and neuroscience.
Cancer Research: Targeting Apoptosis and MAPK Signaling Pathways
Peptides containing hydrophobic and conformationally constrained residues like this compound can be designed to mimic natural peptide ligands or disrupt protein-protein interactions that are critical for cancer cell survival and proliferation.
-
Induction of Apoptosis: Such peptides can be engineered to interact with mitochondrial membranes or members of the Bcl-2 family of proteins, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately inducing apoptosis in cancer cells.[2]
-
Inhibition of MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cell growth and survival, and its dysregulation is common in many cancers.[3][4] Peptides containing this compound can be designed to specifically inhibit key kinases in this pathway, such as RAF, MEK, or ERK, by blocking their activation or substrate binding.[3][5]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Anti-obesity and anti-tumor pro-apoptotic peptides are sufficient to cause release of cytochrome c from vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides as signaling inhibitors for mammalian MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 5. Inhibition of MAPK pathway by a synthetic peptide corresponding to the activation segment of MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boc-Cyclohexylglycine-OH Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-Cyclohexylglycine-OH, a non-proteinogenic amino acid, is a critical building block in modern peptide synthesis. Its incorporation into peptide structures can significantly enhance metabolic stability and conformational rigidity. The bulky cyclohexyl side chain provides resistance to enzymatic degradation and can influence the peptide's secondary structure, which is often crucial for its biological activity. However, this same steric bulk presents a significant challenge during peptide synthesis, often leading to low coupling yields and incomplete reactions.
These application notes provide detailed protocols and comparative data to facilitate the efficient incorporation of Boc-Cyclohexylglycine-OH in both solid-phase and solution-phase peptide synthesis.
Data Presentation: Comparative Coupling Efficiency
The choice of coupling reagent is paramount to overcoming the steric hindrance of Boc-Cyclohexylglycine-OH. The following table summarizes the typical coupling efficiencies observed with various common reagents. It is important to note that specific yields can vary depending on the coupling partner, reaction scale, and specific conditions.
| Coupling Reagent/Method | Coupling Partner Example | Solvent | Typical Yield (%) | Purity (%) | Key Considerations |
| Uronium/Aminium Salts | |||||
| HATU/DIPEA | Resin-bound amine | DMF | >90 (qualitative) | High | Very fast and highly efficient for hindered couplings; more expensive.[1][2] |
| HBTU/DIPEA | Resin-bound amine | DMF | >90 (qualitative) | High | Robust and effective for many hindered couplings, slightly less reactive than HATU.[1][2] |
| COMU | Resin-bound amine | DMF | High | High | A safer and highly efficient alternative to benzotriazole-based reagents.[3] |
| Phosphonium Salts | |||||
| PyBOP | Resin-bound amine | DMF | High | High | Excellent for hindered couplings with reduced risk of racemization compared to some uronium salts.[1] |
| Carbodiimides | |||||
| DCC/HOBt | L-Phenylalanine methyl ester | CH₂Cl₂/THF | ~85 | >95 | A classic method; requires an additive like HOBt to improve rates and reduce side reactions.[2] |
| DIC/HOBt | Resin-bound amine | DMF/DCM | - | - | Alternative to DCC with a soluble urea byproduct.[4] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Protocol using HBTU/DIPEA
This protocol outlines the manual coupling of Boc-Cyclohexylglycine-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Cyclohexylglycine-OH (2-4 equivalents relative to resin loading)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (2-4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (4-8 equivalents)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Boc Deprotection: a. Drain the DMF. b. Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. c. Drain the TFA/DCM solution. d. Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[2] e. Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF.
-
Neutralization: a. Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes. b. Repeat the neutralization step. c. Wash the resin with DMF.
-
Coupling: a. In a separate vial, pre-activate Boc-Cyclohexylglycine-OH with HBTU and DIPEA in DMF for 5-10 minutes.[2] b. Add the pre-activated amino acid solution to the resin. c. Agitate the mixture for 1-4 hours at room temperature.[2]
-
Monitoring: Monitor the coupling reaction using a qualitative Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider the troubleshooting options below.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
Troubleshooting & Optimization for Low Coupling Yield:
-
Increase Reaction Time: Extend the coupling time to 4 hours or even overnight.[1]
-
Double Couple: After the initial coupling, drain the reagents and repeat the coupling step with a fresh solution of activated Boc-Cyclohexylglycine-OH.[1][5]
-
Increase Temperature: Cautiously raise the reaction temperature to 30-50°C to enhance the reaction rate, while being mindful of the increased risk of racemization.[1]
-
Use a More Potent Coupling Reagent: Switch to HATU for even faster and more efficient coupling of hindered amino acids.[1]
Solution-Phase Coupling Protocol using DCC/HOBt
This protocol describes the coupling of Boc-Cyclohexylglycine-OH to an amino acid ester in solution.
Materials:
-
Boc-Cyclohexylglycine-OH (1.0 equivalent)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl) (1.1 equivalents)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.1 equivalents)
-
N-Methylmorpholine (NMM) or DIPEA (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Neutralization of Amino Acid Ester: a. Dissolve the amino acid ester hydrochloride in anhydrous DCM. b. Cool the solution to 0°C in an ice bath. c. Add NMM or DIPEA dropwise and stir for 15-30 minutes.
-
Activation of Boc-Cyclohexylglycine-OH: a. In a separate flask, dissolve Boc-Cyclohexylglycine-OH and HOBt in anhydrous DCM. b. Cool the solution to 0°C. c. Add a solution of DCC in DCM to the Boc-Cyclohexylglycine-OH solution. d. Stir the mixture at 0°C for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.[2]
-
Coupling Reaction: a. Add the neutralized amino acid ester solution from step 1 to the activation mixture. b. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. d. Purify the crude dipeptide by column chromatography.
Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis
Caption: Workflow for Boc-Cyclohexylglycine-OH coupling in SPPS.
Logical Relationship: Overcoming Steric Hindrance
Caption: Strategies to overcome steric hindrance in coupling.
References
Application Notes and Protocols for the Asymmetric Synthesis of Cyclohexylglycine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure non-proteinogenic amino acids are crucial building blocks in pharmaceutical research and development, serving as key components in peptide-based drugs and other chiral therapeutics. Cyclohexylglycine, a structural mimic of natural amino acids like valine and isoleucine, is of particular interest.[1] This document provides detailed protocols and quantitative data for the asymmetric synthesis of its enantiomers, focusing on a highly efficient and scalable method.
Overview of Synthetic Strategies
The asymmetric synthesis of this compound enantiomers can be approached through several distinct strategies. The choice of method often depends on factors such as substrate availability, desired scale, and the required enantiomeric purity. A common and effective approach involves the stereoselective hydrogenation of a readily available chiral precursor, such as phenylglycine.[1] Other advanced methods in the field of asymmetric amino acid synthesis include those leveraging photoredox catalysis, transition-metal-catalyzed cross-coupling reactions, and the use of chiral auxiliaries.[2][3][4][5]
Caption: Conceptual overview of major strategies for the asymmetric synthesis of this compound.
Featured Method: Rhodium-Catalyzed Asymmetric Hydrogenation
A highly effective and straightforward method for preparing enantiomerically pure this compound is the hydrogenation of the corresponding phenylglycine enantiomer.[1] This approach is attractive due to the commercial availability of both (S)- and (R)-phenylglycine. The use of a rhodium-on-carbon (Rh/C) catalyst facilitates the smooth reduction of the phenyl ring without causing racemization at the stereocenter.[1]
Quantitative Data Summary
The following table summarizes the typical results obtained for the synthesis of (S)-cyclohexylglycine from (S)-phenylglycine using the rhodium-catalyzed hydrogenation method.[1]
| Parameter | Value |
| Starting Material | (S)-Phenylglycine |
| Enantiomeric Excess (e.e.) of Starting Material | 99% |
| Catalyst | 5% Rhodium on Carbon (Rh/C) |
| Solvent | Aqueous HCl |
| Temperature | 50 °C |
| H₂ Pressure | 3.6 bar |
| Reaction Time | 40 hours |
| Isolated Yield | 92% |
| Enantiomeric Excess (e.e.) of Product | >99% |
| Selectivity | 99% |
Experimental Workflow
The experimental workflow for the rhodium-catalyzed hydrogenation of phenylglycine is depicted below. The process begins with the preparation of the reaction mixture, followed by the hydrogenation reaction under pressure, and concludes with catalyst removal and product isolation.
Caption: Step-by-step workflow for the asymmetric synthesis of (S)-cyclohexylglycine via hydrogenation.
Detailed Experimental Protocol
This protocol is adapted from the work of Minnaard and Boesten for the synthesis of (S)-cyclohexylglycine.[1] The same protocol can be applied using (R)-phenylglycine to obtain (R)-cyclohexylglycine.
Materials:
-
(S)-Phenylglycine (20.0 g, 0.132 mol, 99% e.e.)
-
30% Aqueous HCl (25 g, 0.208 mol)
-
Deionized Water (90 g)
-
5% Rhodium on Carbon (Rh/C) (2.10 g, 59% moisture content)
-
Autoclave or suitable high-pressure reactor
-
Filtration apparatus
-
TLC plates for reaction monitoring
Procedure:
-
Reaction Setup: In a suitable autoclave, prepare a slurry of 20.0 g (0.132 mol) of (S)-phenylglycine in a mixture of 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water.[1]
-
Catalyst Addition: To this slurry, add 2.10 g of 5% Rh/C catalyst.[1]
-
Initial Heating: Seal the autoclave and stir the slurry at 50 °C. After approximately 30 minutes, the starting material should completely dissolve.[1]
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to 3.6 bar and continue stirring at 50 °C for 40 hours.[1]
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, cool the reaction mixture to room temperature and carefully vent the hydrogen pressure. Filter off the catalyst.[1] The catalyst can be recovered and potentially reused.[6]
-
Product Isolation: Neutralize the filtrate to precipitate the product.
-
Purification: Collect the solid product by filtration and dry thoroughly to obtain pure (S)-cyclohexylglycine.[1]
Analysis:
The enantiomeric excess of the final product can be determined by High-Performance Liquid Chromatography (HPLC) analysis.[1]
Conclusion
The rhodium-catalyzed asymmetric hydrogenation of phenylglycine represents a robust, high-yielding, and stereoretentive method for the synthesis of enantiopure this compound.[1] This protocol is well-suited for laboratory-scale synthesis and offers potential for scalability in drug development processes. While other innovative methods for the synthesis of unnatural amino acids continue to emerge, this hydrogenation approach remains a practical and efficient choice for producing this compound enantiomers.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00403E [pubs.rsc.org]
- 3. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. addi.ehu.es [addi.ehu.es]
Chiral Resolution of Racemic Cyclohexylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and peptidomimetics. The biological activity of these molecules often resides in a single enantiomer, making the separation of racemic this compound into its constituent (R)- and (S)-enantiomers a critical process in drug discovery and development. This document provides detailed application notes and protocols for the chiral resolution of racemic this compound using classical diastereomeric salt formation, enzymatic kinetic resolution, and analysis by chiral High-Performance Liquid Chromatography (HPLC).
Classical Resolution via Diastereomeric Salt Formation
This method relies on the reaction of the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.
Principle
Racemic this compound, a mixture of (R)-cyclohexylglycine and (S)-cyclohexylglycine, is reacted with an enantiomerically pure chiral resolving agent, such as (+)-tartaric acid. This reaction forms two diastereomeric salts: [(R)-cyclohexylglycine-(+)-tartaric acid] and [(S)-cyclohexylglycine-(+)-tartaric acid]. Due to their different three-dimensional structures, these diastereomers have distinct solubilities in a given solvent system. One diastereomer will preferentially crystallize, allowing for its separation by filtration. The resolved enantiomer is then liberated from the purified diastereomeric salt.
Experimental Protocol: Resolution with (+)-Tartaric Acid
This protocol is a general guideline and may require optimization for solvent choice, temperature, and crystallization time to maximize yield and enantiomeric purity.
Materials:
-
Racemic (DL)-Cyclohexylglycine
-
(+)-Tartaric Acid (enantiomerically pure)
-
Methanol
-
Deionized Water
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic this compound in 100 mL of a heated 80:20 (v/v) methanol/water mixture.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of the same heated solvent mixture.
-
Slowly add the tartaric acid solution to the this compound solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath can enhance crystal formation.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum. This first crop of crystals will be enriched in one diastereomer.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the collected salt from a minimal amount of the same hot solvent mixture.
-
Collect the purified crystals by vacuum filtration and dry.
-
-
Liberation of the Enantiomer:
-
Dissolve the purified diastereomeric salt in a minimal amount of deionized water.
-
Adjust the pH of the solution to the isoelectric point of this compound (around pH 6) using 1 M NaOH or 1 M HCl. The resolved this compound enantiomer will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold water, and dry under vacuum.
-
-
Recovery of the Other Enantiomer:
-
The mother liquor from the initial crystallization is enriched in the other diastereomer. This enantiomer can be recovered by evaporating the solvent, liberating the amino acid as described in step 4, and potentially performing a resolution with (-)-tartaric acid.
-
Data Presentation
The following table presents typical, illustrative data for the resolution of a racemic amino acid via diastereomeric salt formation. Actual results for this compound may vary and require experimental determination.
| Parameter | Value |
| Starting material | Racemic (DL)-Cyclohexylglycine |
| Resolving Agent | (+)-Tartaric Acid |
| Yield of Diastereomeric Salt (1st crop) | 40-50% (based on one enantiomer) |
| Enantiomeric Excess (e.e.) of Resolved Enantiomer | >95% (after recrystallization) |
| Specific Rotation [α]D | To be determined experimentally |
Diagram of Diastereomeric Salt Resolution Workflow
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Enzymatic Kinetic Resolution of N-Acetyl-DL-Cyclohexylglycine
Enzymatic resolution offers a highly selective and environmentally benign alternative to classical methods. This kinetic resolution involves the enantioselective hydrolysis of a derivative of the racemic amino acid, in this case, N-acetyl-DL-cyclohexylglycine, catalyzed by an enzyme such as aminoacylase.
Principle
The enzyme aminoacylase stereoselectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer of N-acetyl-DL-cyclohexylglycine, leaving the D-enantiomer unreacted. The resulting free L-cyclohexylglycine and the unreacted N-acetyl-D-cyclohexylglycine can then be separated based on their different chemical properties (e.g., solubility at different pH values).
Experimental Protocol
This protocol is adapted from established procedures for the enzymatic resolution of N-acetyl amino acids.
Materials:
-
N-Acetyl-DL-Cyclohexylglycine
-
Aminoacylase (e.g., from Aspergillus oryzae)
-
Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (concentrated and 1 M)
-
Activated Charcoal
-
Ethanol
Procedure:
-
Enzymatic Hydrolysis:
-
Dissolve N-acetyl-DL-cyclohexylglycine in deionized water and adjust the pH to 7.0 with 1 M LiOH or NaOH.
-
Add the aminoacylase enzyme solution. The enzyme-to-substrate ratio will need to be optimized, but a starting point is typically 1:100 (w/w).
-
Incubate the mixture at 37°C with gentle stirring. Monitor the progress of the reaction by measuring the release of the L-amino acid over time (e.g., by TLC or HPLC). The reaction is typically complete when 50% of the racemic substrate has been hydrolyzed.
-
-
Enzyme Deactivation and Decolorization:
-
Once the reaction is complete, acidify the solution to pH 5 with concentrated HCl to deactivate the enzyme.
-
Heat the solution to 80°C for 15 minutes to precipitate the denatured protein.
-
Add activated charcoal to decolorize the solution and stir for 30 minutes.
-
Filter the hot solution to remove the precipitated protein and charcoal.
-
-
Separation of Enantiomers:
-
Evaporate the filtrate to a smaller volume under reduced pressure.
-
Add ethanol to precipitate the L-cyclohexylglycine.
-
Collect the L-cyclohexylglycine by filtration, wash with ethanol, and dry.
-
The filtrate contains the N-acetyl-D-cyclohexylglycine. Acidify the filtrate to pH 2 with HCl to precipitate the N-acetyl-D-cyclohexylglycine.
-
Collect the solid by filtration and dry.
-
-
Hydrolysis of N-Acetyl-D-Cyclohexylglycine (Optional):
-
The N-acetyl-D-cyclohexylglycine can be hydrolyzed to D-cyclohexylglycine by refluxing with 2 M HCl.
-
Data Presentation
| Parameter | Value |
| Substrate | N-Acetyl-DL-Cyclohexylglycine |
| Enzyme | Aminoacylase |
| Yield of L-Cyclohexylglycine | ~45% (theoretical max. 50%) |
| Enantiomeric Excess (e.e.) of L-Cyclohexylglycine | >99% |
| Yield of N-Acetyl-D-Cyclohexylglycine | ~45% (theoretical max. 50%) |
| Enantiomeric Excess (e.e.) of N-Acetyl-D-Cyclohexylglycine | >99% |
Diagram of Enzymatic Kinetic Resolution Workflow
Caption: Workflow for enzymatic kinetic resolution of N-acetyl-DL-cyclohexylglycine.
Chiral HPLC Analysis
Chiral HPLC is a powerful analytical technique for determining the enantiomeric purity (e.e.) of the resolved this compound.
Principle
The separation of enantiomers is achieved on a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities, leading to different retention times.
Experimental Protocol: General Method
The following is a general method that can be adapted for the analysis of this compound enantiomers. The choice of CSP and mobile phase is crucial and may require screening of different columns and conditions.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions (Starting Point):
-
Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) or a protein-based CSP.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic additive to improve peak shape (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes). A typical starting mobile phase could be Hexane:Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Data Presentation
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
e.e. (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100
| Parameter | Description |
| Column | Specific Chiral Stationary Phase used |
| Mobile Phase | Composition and additives |
| Retention Time (Enantiomer 1) | tR1 |
| Retention Time (Enantiomer 2) | tR2 |
| Resolution (Rs) | A measure of the separation between the two peaks |
| Enantiomeric Excess (e.e.) | Calculated from the peak areas |
Diagram of Chiral HPLC Logic
Caption: Logical workflow for the analysis of enantiomeric excess by chiral HPLC.
Conclusion
The chiral resolution of racemic this compound is a fundamental step for its application in asymmetric synthesis. This document provides practical protocols for achieving this separation through classical diastereomeric salt formation and enzymatic kinetic resolution. The choice of method will depend on factors such as the desired scale of the resolution, cost considerations, and the availability of reagents and equipment. Chiral HPLC remains an indispensable tool for the accurate determination of the enantiomeric purity of the final products. The provided protocols and data serve as a comprehensive guide for researchers and professionals in the field.
Cyclohexylglycine: A Versatile Building Block for Modern Pharmaceuticals
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Cyclohexylglycine, a non-proteinogenic amino acid, has emerged as a crucial building block in the design and synthesis of a diverse range of pharmaceuticals. Its unique structural features, including a bulky hydrophobic cyclohexyl side chain, contribute to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles of drug candidates. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery and development, with a focus on its application in antiviral and anticancer agents.
Key Applications of this compound in Pharmaceuticals
This compound and its derivatives are integral components in several classes of therapeutic agents, primarily due to the steric hindrance and hydrophobicity conferred by the cyclohexyl ring. This moiety can effectively shield susceptible peptide bonds from enzymatic degradation and enhance interactions with hydrophobic pockets in target proteins.
1. Antiviral Agents - Hepatitis C Virus (HCV) Protease Inhibitors:
This compound is a key structural component of potent HCV NS3/4A serine protease inhibitors, such as Telaprevir and Boceprevir. The cyclohexyl group occupies a hydrophobic pocket in the enzyme's active site, contributing significantly to the inhibitor's potency.
2. Anticancer Agents:
The incorporation of this compound into platinum-based anticancer complexes has shown promise in overcoming drug resistance and improving selectivity. The bulky side chain can influence the complex's interaction with DNA and other cellular targets.
3. Peptide-Based Therapeutics:
In peptide drug development, this compound is used to enhance stability and bioavailability. Its D-configuration, in particular, provides resistance to proteolytic degradation.
Quantitative Data on this compound-Containing Pharmaceuticals
The following tables summarize key quantitative data for representative pharmaceuticals incorporating the this compound moiety.
Table 1: In Vitro Activity of this compound-Containing Drugs
| Compound | Target | Assay | IC50 / Ki | Reference |
| Telaprevir | HCV NS3/4A Protease | Enzymatic Assay | Ki = 7 nM | |
| Telaprevir | HCV Genotype 1b Replicon | Cell-based Assay | IC50 = 0.35 µM | |
| Boceprevir | SARS-CoV-2 Mpro | Enzymatic Assay | IC50 = 4.1 µM | |
| [Pt(NH3)2(L)]NO3 (1) | HCT116 Colon Cancer Cells | MTT Assay | IC50 = 35.51 µM | |
| [Pt(bipy)(L)]NO3 (2) | HCT116 Colon Cancer Cells | MTT Assay | IC50 = 51.33 µM |
(L = this compound ligand)
Table 2: Pharmacokinetic Properties of Telaprevir and Boceprevir
| Parameter | Telaprevir | Boceprevir | Reference |
| Bioavailability | Food-dependent | Food-dependent | |
| Protein Binding | 59-76% | ~75% | |
| Volume of Distribution (Vd) | ~252 L | ~772 L | |
| Half-life (t1/2) | 9-11 hours (steady state) | ~3.4 hours | |
| Metabolism | Primarily CYP3A4 | Aldo-keto reductase & CYP3A4/5 | |
| Elimination | Feces (82%) | Feces (79%) |
Experimental Protocols
1. General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Cyclohexylglycine:
This protocol outlines the manual incorporation of Fmoc-protected this compound into a peptide sequence using standard solid-phase peptide synthesis techniques.
Materials:
-
Fmoc-protected resin (e.g., Rink Amide resin)
-
Fmoc-L-Cyclohexylglycine or Fmoc-D-Cyclohexylglycine
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
Solvents: DMF, DCM
-
Washing solutions
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Cyclohexylglycine (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide with cold ether, and purify by reverse-phase HPLC.
2. Synthesis of N-acetyl-DL-cyclohexylglycine:
This protocol describes a two-step synthesis of N-acetyl-DL-cyclohexylglycine from DL-phenylglycine.
Step 1: Synthesis of DL-Cyclohexylglycine
-
Dissolve DL-phenylglycine in an alkaline aqueous solution (e.g., NaOH solution).
-
Transfer the solution to a hydrogenation reactor and add a catalytic amount of a ruthenium catalyst.
-
Pressurize the reactor with hydrogen gas (1.5–5.0 MPa) and heat to 25–100 °C.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
Acidify the filtrate with HCl to precipitate DL-cyclohexylglycine.
-
Filter, wash, and dry the product.
Step 2: N-acetylation of DL-Cyclohexylglycine
-
Dissolve the DL-cyclohexylglycine from Step 1 in an alkaline aqueous solution.
-
Cool the solution to -5 to 15 °C and add acetic anhydride.
-
Maintain the temperature for 1 hour, then allow the reaction to proceed at room temperature for 2-3 hours.
-
Acidify the reaction mixture to precipitate the product.
-
Filter, wash, and dry the N-acetyl-DL-cyclohexylglycine.
3. General Procedure for Synthesis of Platinum(II) Anticancer Complexes with this compound Ligand:
This protocol provides a general guideline for the synthesis of platinum(II) complexes with a this compound ligand, based on reported methods.
Materials:
-
Potassium tetrachloroplatinate(II) (K2[PtCl4])
-
This compound
-
Ammonia solution or other amine ligands (e.g., bipyridine)
-
Solvents (e.g., water, DMF)
-
Silver nitrate (AgNO3) (optional, for chloride abstraction)
Procedure:
-
Preparation of the Platinum Precursor: Dissolve K2[PtCl4] in water.
-
Ligand Exchange:
-
To the platinum precursor solution, add an aqueous solution of the desired amine ligand (e.g., ammonia) to form an intermediate complex like cis-[Pt(NH3)2Cl2].
-
Alternatively, other diamine ligands can be used.
-
-
Incorporation of this compound:
-
The intermediate platinum complex is then reacted with this compound. This step may involve the initial formation of a silver salt of this compound to facilitate the reaction.
-
The reaction is typically carried out in water or a mixed solvent system. The carboxylate group of this compound coordinates to the platinum center, displacing a leaving group (e.g., chloride).
-
-
Purification: The resulting platinum(II)-cyclohexylglycine complex is purified by crystallization or chromatography.
-
Characterization: The final product is characterized by techniques such as NMR spectroscopy (1H, 13C, 195Pt), mass spectrometry, and elemental analysis.
Signaling Pathways and Mechanisms of Action
HCV NS3/4A Protease Inhibition:
Telaprevir and Boceprevir are direct-acting antiviral agents that target the HCV NS3/4A serine protease, an enzyme essential for viral replication. The virus produces a single large polyprotein that must be cleaved by this protease into individual functional proteins. By binding to the active site of the NS3/4A protease, these inhibitors block this cleavage process, thereby preventing the formation of new viral particles. The this compound moiety plays a critical role by fitting into a hydrophobic pocket (S2 pocket) of the protease active site, enhancing the binding affinity and inhibitory potency of the drug.
Inhibition of the NS3/4A protease not only directly halts viral replication but can also restore the host's innate immune response. The NS3/4A protease is known to cleave and inactivate key components of the RIG-I and Toll-like receptor 3 (TLR3) signaling pathways, which are crucial for the production of interferons. By inhibiting the protease, these pathways can be restored, leading to an enhanced antiviral state in the host cell.
Anticancer Mechanisms:
The precise signaling pathways affected by platinum-cyclohexylglycine complexes are still under investigation. However, like other platinum-based drugs, they are believed to exert their cytotoxic effects primarily through interactions with DNA. The bulky this compound ligand can influence the nature of the DNA adducts formed and may alter the cellular response to this DNA damage. These complexes could potentially evade some of the resistance mechanisms that have developed against traditional platinum drugs.
Visualizations
Caption: Mechanism of HCV NS3/4A protease inhibition by this compound-containing drugs.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of a this compound-containing peptide.
Enhancing Peptide Stability with Cyclohexylglycine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of peptides is often hampered by their limited in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this challenge is the incorporation of unnatural amino acids. Cyclohexylglycine (Chg), a non-proteinogenic amino acid, has emerged as a valuable tool for enhancing the metabolic stability of peptides. Its bulky and hydrophobic cyclohexyl side chain provides steric hindrance, effectively shielding the peptide backbone from proteolytic enzymes. This modification can significantly extend the half-life of peptide-based drugs, leading to improved pharmacokinetic profiles and therapeutic efficacy.
These application notes provide a comprehensive guide to the use of this compound in peptide synthesis for enhanced stability. We will delve into the mechanism of stability enhancement, showcase its applications in drug development, and provide detailed experimental protocols for synthesis, purification, and stability assessment.
Mechanism of Stability Enhancement
The primary mechanism by which this compound enhances peptide stability is steric hindrance . The bulky cyclohexyl group attached to the α-carbon of the amino acid residue physically obstructs the approach of proteolytic enzymes to the adjacent peptide bonds. This steric shield is effective against both exopeptidases, which cleave peptides from the N- or C-terminus, and endopeptidases, which cleave within the peptide sequence.[1] The incorporation of the D-enantiomer of this compound can further enhance proteolytic resistance.[2][3]
Applications in Drug Development
The enhanced stability imparted by this compound makes it a valuable component in the design of peptide-based therapeutics with improved pharmacokinetic properties.[3] By increasing the in vivo half-life, the frequency of administration can be reduced, leading to better patient compliance and therapeutic outcomes.
Key therapeutic areas where this compound-modified peptides have shown promise include:
-
Pain Management: Incorporation of cyclohexyl-containing amino acids into opioid peptide analogues has been shown to increase their potency and selectivity as antagonists for the delta-opioid receptor, a key target for the development of novel analgesics.
-
Oncology: Enhancing the stability of peptides targeting cancer-related pathways can improve their tumor penetration and residence time, leading to more effective treatments.
-
Metabolic Diseases: The stability of peptides like apelin, which are involved in regulating metabolism, can be improved by incorporating unnatural amino acids, potentially leading to new treatments for conditions like diabetes.
Quantitative Data on Stability Enhancement
The following table summarizes representative data on the enhancement of peptide stability through the incorporation of the structurally similar amino acid, cyclohexylalanine (Cha). While specific quantitative data for this compound is not as readily available in the reviewed literature, the principles of steric hindrance suggest a similar or even enhanced effect due to the slightly larger side chain.
| Peptide Name | Modification | Assay Condition | Half-life (t½) | Fold Increase in Half-life |
| Apelin-17 | Native | Rat Plasma | ~ 2.5 min | - |
| Apelin-17 analogue | hArgCha¹⁷ | Rat Plasma | > 24 h | > 576 |
Data is illustrative and based on studies with the closely related Cyclohexylalanine. Actual stability enhancement will depend on the specific peptide sequence and the position of the this compound substitution.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound-Containing Peptide
This protocol outlines the manual solid-phase synthesis of a generic peptide incorporating a this compound residue using Boc (tert-butyloxycarbonyl) chemistry.
Materials:
-
Pre-loaded resin (e.g., Boc-aminoacyl-PAM resin)
-
Boc-protected amino acids
-
Boc-D-Cyclohexylglycine
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagent (e.g., HBTU)
-
Cleavage cocktail (e.g., TFA/Triisopropylsilane/Water, 95:2.5:2.5)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.
-
Boc-Deprotection:
-
Treat the resin with 50% TFA in DCM for 2 minutes and drain.
-
Repeat the treatment for 20 minutes.
-
Wash the resin with DCM (5 times).[1]
-
-
Neutralization:
-
Neutralize the resin with 10% DIEA in DCM (2 x 2 minutes).
-
Wash with DCM (3 times).[1]
-
-
Amino Acid Coupling:
-
Dissolve the Boc-protected amino acid (including Boc-D-Cyclohexylglycine at the desired position) (3-4 equivalents) and a coupling agent like HBTU (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution for activation.[2]
-
Add the activated amino acid solution to the resin and shake for 2-4 hours. A longer coupling time or double coupling may be necessary for the bulky this compound residue.[2]
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid coupling and Boc-deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.[1]
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.[1]
-
Protocol 2: HPLC Purification of this compound-Containing Peptides
Peptides containing the hydrophobic this compound residue often exhibit strong retention in reverse-phase HPLC (RP-HPLC). This protocol provides a general guideline for their purification.
Materials:
-
Crude peptide
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column
-
Lyophilizer
Procedure:
-
Sample Preparation:
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size).
-
Mobile Phase A: 0.1% TFA in water.[5]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
Gradient: A linear gradient from 20% to 80% Mobile Phase B over 30-60 minutes is a good starting point. The gradient may need to be adjusted based on the peptide's hydrophobicity.[4][5]
-
Flow Rate: 1 mL/min for an analytical column; scale up for preparative columns.[4]
-
Detection: UV absorbance at 214 nm and 280 nm.[4]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions containing the pure peptide.
-
Remove the organic solvent using a rotary evaporator.
-
Lyophilize the aqueous solution to obtain the purified peptide as a white powder.[4]
-
Protocol 3: Proteolytic Stability Assay in Human Plasma
This protocol describes a method to assess the stability of a this compound-containing peptide in human plasma.
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in a suitable buffer)
-
Human plasma
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., acetonitrile with 1% TFA)
-
Microcentrifuge tubes
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Plasma Preparation: Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.[1]
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.[1]
-
-
Time Points:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 20 µL aliquot of the incubation mixture. The 0-minute time point should be taken immediately after mixing.[1]
-
-
Quenching the Reaction:
-
Immediately add the 20 µL aliquot to a tube containing 80 µL of the quenching solution to precipitate plasma proteins and stop enzymatic degradation.
-
Vortex the mixture thoroughly.[1]
-
-
Sample Processing:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.
-
Mass spectrometry can be used to identify degradation products.
-
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining peptide versus time.
-
Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.
-
Visualizations
Caption: Experimental workflow for the synthesis, purification, and stability assessment of a this compound-containing peptide.
Caption: Simplified Apelin/APJ receptor signaling pathway.[6][7][8][9][10]
Caption: Simplified signaling pathway for a delta-opioid receptor antagonist.[11][12][13][14][15]
Conclusion
The incorporation of this compound into peptide sequences is a highly effective strategy to enhance their proteolytic stability, a critical factor for the development of successful peptide-based therapeutics. The steric hindrance provided by the bulky cyclohexyl side chain effectively shields the peptide backbone from enzymatic degradation, leading to a longer in vivo half-life. The protocols and information provided in these application notes offer a solid foundation for researchers to design, synthesize, and evaluate novel, stabilized peptides with improved therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. δ-opioid receptor - Wikipedia [en.wikipedia.org]
- 14. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Cyclohexylglycine-Containing Hydrophobic Peptides
Welcome to the technical support center for the purification of peptides containing the non-canonical, hydrophobic amino acid Cyclohexylglycine (Chg). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of these particularly difficult molecules.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing this compound (Chg) so challenging to purify?
Peptides incorporating this compound are notoriously difficult to purify due to the bulky and highly hydrophobic nature of the cyclohexyl side chain.[1] This increased hydrophobicity leads to several significant issues:
-
Poor Solubility : The peptide may be difficult to dissolve in the aqueous-organic mixtures typically used as mobile phases in reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2][3][4]
-
Aggregation : These peptides have a strong tendency to self-associate and aggregate, which can result in low recovery, poor peak shape, precipitation on the column, and even column clogging.[1][5][6]
-
Strong Retention in RP-HPLC : The extreme hydrophobicity causes very strong binding to the stationary phase (e.g., C18) in RP-HPLC, often requiring high concentrations of strong organic solvents for elution.[1]
Q2: My Chg-containing peptide won't dissolve for HPLC injection. What should I do?
This is one of the most common initial hurdles. Improving solubility is a critical first step for successful purification.[1] Direct dissolution in aqueous mobile phases is often unsuccessful.[2]
Recommended Strategy:
-
Initial Dissolution in a Strong Organic Solvent : Begin by dissolving the lyophilized peptide in a minimal amount of a strong, pure organic solvent.[1][2] Common choices are Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Trifluoroethanol (TFE).[1][6][7][8]
-
Stepwise Dilution : Once fully dissolved, slowly add the aqueous component of your initial mobile phase (e.g., Water with 0.1% TFA) to the peptide solution with gentle vortexing.[1][5] This gradual dilution can prevent the peptide from crashing out of solution.[1]
-
Solubility Trials : If the peptide is still insoluble, it is crucial to perform small-scale solubility trials to find an effective solvent mixture before committing the bulk of your sample.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of peptides containing this compound.
Problem: Poor Peak Shape (Broadening or Tailing)
Q: My peptide peak is very broad and shows significant tailing. What is the cause and how can I improve it?
A: Broad or tailing peaks are common for hydrophobic peptides and can stem from several factors including peptide aggregation, secondary interactions with the column, or non-optimal chromatographic conditions.[5]
| Potential Cause | Solution |
| Peptide Aggregation | Increase the column temperature (e.g., 40-60°C) to improve solubility and disrupt aggregates.[5][9] Use a lower sample concentration to reduce on-column aggregation. |
| Secondary Interactions | Ensure an adequate concentration of an ion-pairing agent like Trifluoroacetic Acid (TFA) (typically 0.1%) in your mobile phase to mask free silanol groups on silica-based columns.[5] |
| Sub-optimal Gradient | A steep gradient may not provide enough time for the peptide to interact effectively with the stationary phase. Use a shallower gradient around the expected elution point of the peptide.[5] For example, if a broad scouting run shows elution around 60% Acetonitrile, try a focused gradient of 50-70% over a longer period. |
| Slow Mass Transfer | High mobile phase viscosity can lead to broad peaks. Increasing the temperature can lower viscosity and improve peak shape.[5][9] |
Problem: Peptide Does Not Elute from the Column
Q: I am running a standard 5-95% acetonitrile/water gradient, but my Chg-peptide is not eluting from the C18 column.
A: The extreme hydrophobicity of the this compound residue can cause such strong retention on a C18 stationary phase that acetonitrile is not a strong enough organic modifier to elute it.[1]
| Solution | Description |
| Use a Stronger Organic Solvent | Replace acetonitrile with a stronger organic modifier like n-propanol or isopropanol, or use a mixture (e.g., 50:50 acetonitrile:n-propanol).[1][2] These alcohols are more effective at disrupting strong hydrophobic interactions. |
| Use a Less Retentive Column | Switch from a C18 column to one with a less hydrophobic stationary phase, such as C8, C4, or Diphenyl.[2][10] A Diphenyl column, for instance, can offer different selectivity and may be more suitable.[2] |
| Increase Column Temperature | Elevating the temperature can decrease retention and improve elution for highly hydrophobic peptides.[9] |
Problem: Low Recovery of Purified Peptide
Q: After a successful-looking purification run, my final yield is extremely low. Where did my peptide go?
A: Low recovery is a significant challenge, often caused by the "sticky" nature of these peptides leading to irreversible loss.[5]
| Potential Cause | Solution |
| Precipitation During Sample Prep | The peptide may precipitate when the initial organic stock is diluted with the aqueous mobile phase.[1] Re-optimize your solubilization protocol, possibly using a higher initial organic-to-aqueous ratio.[1] |
| Irreversible Adsorption | The peptide may be irreversibly binding to the column matrix or metallic surfaces in the HPLC system.[5] Consider passivating the HPLC system or using a biocompatible (PEEK) system.[5] Using a different column chemistry may also help. |
| On-Column Aggregation/Precipitation | The peptide may aggregate and precipitate within the column as the solvent composition changes during the gradient. Increasing column temperature is a primary strategy to prevent this.[5][9] |
Quantitative Data Summary
Table 1: Recommended Organic Solvents for Initial Dissolution & Mobile Phase
| Solvent | Polarity Index | Elution Strength | Notes |
|---|---|---|---|
| Acetonitrile | 5.8 | Moderate | Standard choice, but may be too weak for highly hydrophobic Chg-peptides.[1][11] |
| Isopropanol (IPA) | 3.9 | Strong | Good alternative to acetonitrile for increasing elution strength and improving solubility.[1][9] |
| n-Propanol | 4.0 | Strong | Often slightly stronger than IPA and can be very effective for eluting "sticky" peptides.[1][2][9] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | (Injection Solvent) | Excellent for initial dissolution but not typically used as a mobile phase modifier. Keep injection volume low.[1][5][12] |
Experimental Protocols & Workflows
Protocol 1: Stepwise Solubilization of a Chg-Containing Peptide
-
Initial Weighing : Carefully weigh approximately 1 mg of the lyophilized peptide into a low-protein-binding microcentrifuge tube.
-
Organic Solvent Addition : Add a small volume (e.g., 20-50 µL) of a suitable organic solvent such as DMSO or n-propanol.[1][2]
-
Dissolution : Gently vortex or sonicate in a water bath for 1-5 minutes until the peptide is fully dissolved and the solution is clear.[6]
-
Aqueous Dilution : Slowly add your HPLC mobile phase A (e.g., 0.1% TFA in water) dropwise while gently vortexing.[1] Add just enough to ensure the peptide remains in solution and the final concentration of the strong organic solvent is low enough to not cause peak distortion upon injection.[5]
-
Final Check : Inspect the solution for any signs of precipitation or cloudiness. If it is not perfectly clear, the sample is not suitable for injection. Centrifuge at high speed to pellet any minor aggregates and inject the supernatant.[6]
Protocol 2: RP-HPLC Method Development Workflow
-
Sample Preparation : Prepare the peptide sample using Protocol 1.
-
Column & Mobile Phase Setup :
-
Scouting Run :
-
Equilibrate the column with 95% A / 5% B.
-
Inject a small amount of the prepared sample.
-
Run a broad, fast linear gradient (e.g., 5% to 95% B over 20-30 minutes).[5] This run determines the approximate %B at which the peptide elutes.
-
-
Gradient Optimization :
-
Troubleshooting & Refinement :
-
If the peptide does not elute, switch Mobile Phase B to 0.1% TFA in n-propanol and repeat the scouting run.
-
If peak shape is poor, increase the column temperature to 40-60°C.[9]
-
Once optimized on an analytical scale, the method can be scaled up to a semi-preparative or preparative column.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting common peptide purification issues.
Caption: Relationship between hydrophobicity and common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. nestgrp.com [nestgrp.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. genscript.com [genscript.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. biotage.com [biotage.com]
- 13. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Synthesis of Cyclohexylglycine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of cyclohexylglycine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the this compound core structure?
A1: The two most prevalent methods for synthesizing the α-amino acid core of this compound are the Strecker synthesis and reductive amination. The Strecker synthesis involves the reaction of cyclohexanecarboxaldehyde, ammonia, and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the amino acid.[1][2] Reductive amination typically utilizes cyclohexylglyoxylic acid or a related α-keto acid, which is reacted with ammonia and a reducing agent to yield this compound.
Q2: I am observing a significant amount of a byproduct that is not my desired N-acyl this compound. What could it be?
A2: A common side reaction during N-acylation, especially when using coupling reagents, is the formation of an azlactone (or oxazolone). This can be more prevalent with N-acetyl or N-benzoyl protected amino acids and can lead to racemization of the final product. The choice of base and coupling agent can significantly influence the extent of this side reaction.
Q3: My reaction to protect the carboxylic acid of this compound as a t-butyl ester is giving low yields and a polymeric mixture. What is causing this?
A3: The use of strong acids with isobutene or t-butyl alcohol for the formation of t-butyl esters of this compound derivatives can be problematic. These conditions can lead to the formation of polymeric mixtures and result in low yields of the desired product.[3] Alternative methods, such as using dimethylformamide di-tert-butyl acetal, may provide better results.[3]
Troubleshooting Guides
Strecker Synthesis of this compound
The Strecker synthesis is a powerful method for creating α-amino acids. However, several side reactions can occur.
Diagram: Strecker Synthesis of this compound and Side Reaction
Caption: Strecker synthesis pathway for this compound and potential side reactions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield of α-aminonitrile | Formation of cyanohydrin byproduct: This occurs if the cyanide ion attacks the carbonyl carbon of the aldehyde before the imine is formed, often due to insufficient ammonia or a slow rate of imine formation. | - Ensure an adequate excess of ammonia is used. - Consider pre-formation of the imine before the addition of the cyanide source. |
| Formation of amide byproduct during hydrolysis | Incomplete hydrolysis of the nitrile: Harsh reaction conditions or insufficient reaction time during the final hydrolysis step can lead to the formation of the corresponding amide as a byproduct. | - Increase the reaction time and/or the concentration of the acid or base used for hydrolysis. - Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion to the carboxylic acid. |
| Difficulty in isolating the final product | Emulsion formation during workup: The presence of unreacted starting materials and byproducts can sometimes lead to the formation of stable emulsions during aqueous workup. | - Adjust the pH of the aqueous layer to break the emulsion. - Use a different solvent system for extraction. - Consider a filtration step through celite to remove insoluble materials. |
Reductive Amination for this compound Synthesis
Reductive amination is another common route, but it is also susceptible to side reactions that can impact yield and purity.
Diagram: Reductive Amination for this compound Synthesis
Caption: Reductive amination pathway and potential side reactions.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Formation of a secondary amine byproduct (over-alkylation) | Reaction of the newly formed primary amine with another molecule of the imine intermediate: This is more likely to occur if the concentration of the primary amine product becomes significant before all the starting material is consumed. | - Use a large excess of ammonia to favor the formation of the primary amine. - Slowly add the reducing agent to the reaction mixture to keep the concentration of the imine intermediate low. |
| Reduction of the starting α-keto acid | The reducing agent is too reactive and reduces the carbonyl group of the α-keto acid before imine formation. | - Choose a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN). - Pre-form the imine before adding the reducing agent. |
| Low overall yield | Incomplete imine formation: The equilibrium between the keto acid/ammonia and the imine may not favor the imine. | - Remove water from the reaction mixture as it forms, for example, by using a Dean-Stark apparatus or molecular sieves. - Adjust the pH of the reaction mixture to optimize imine formation (typically weakly acidic conditions). |
N-Acylation of this compound
The final step in many syntheses is the N-acylation to produce the desired derivative. This step can also present challenges.
Diagram: N-Acylation of this compound and Racemization
References
Technical Support Center: Optimizing Cleavage of Peptides Containing Cyclohexylglycine (Chg) from Resin
Welcome to the technical support center for optimizing the cleavage of peptides containing the bulky and hydrophobic amino acid, Cyclohexylglycine (Chg), from solid-phase resins. This resource is tailored for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of cleaving these challenging peptides.
This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve high-purity, high-yield cleavage of your Chg-containing peptides.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Cleavage Yield | Incomplete Cleavage: The bulky nature of this compound can sterically hinder the access of trifluoroacetic acid (TFA) to the linker. | - Extend Cleavage Time: Increase the cleavage time in increments of 1-2 hours, monitoring the progress with a small-scale test cleavage. Do not exceed a total of 5 hours for room temperature cleavage to avoid potential side reactions.[1] - Increase TFA Concentration: While most protocols use 95% TFA, for particularly stubborn cleavages, a slightly higher concentration might be beneficial. However, always ensure appropriate scavengers are present. - Elevated Temperature: Perform the cleavage at a slightly elevated temperature, such as 38°C, for a shorter duration (e.g., 30-60 minutes).[1] |
| Peptide Precipitation Issues: The hydrophobic nature of Chg-containing peptides can lead to poor precipitation in cold ether.[2] | - Concentrate the TFA: Before adding to cold ether, reduce the volume of the TFA solution under a stream of nitrogen.[3] - Alternative Precipitation Solvents: Try a less polar solvent mixture for precipitation, such as a 1:1 mixture of diethyl ether and hexane.[2] - Ensure Sufficient Ether Volume: Use a larger volume of cold ether (at least 10-fold excess) to ensure maximal precipitation.[4] | |
| Presence of Impurities in Crude Peptide | Side-Chain Protecting Group Re-attachment: Cationic species generated during cleavage can re-attach to nucleophilic residues. | - Optimize Scavenger Cocktail: Use a scavenger cocktail that is effective at quenching a variety of cationic species. A common and effective cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT).[5] For a less odorous option, Reagent B (TFA/phenol/water/triisopropylsilane) can be used.[6] - Ensure Fresh Reagents: Use fresh TFA and scavengers, as their quality can impact the cleavage efficiency and purity of the final product.[7] |
| Oxidation of Sensitive Residues (e.g., Met, Trp, Cys): The acidic cleavage conditions can lead to oxidation of susceptible amino acids. | - Use appropriate Scavengers: Include scavengers like 1,2-ethanedithiol (EDT) or thioanisole in the cleavage cocktail to protect against oxidation.[1] | |
| Difficulty Dissolving Crude Peptide | Hydrophobicity: The presence of the bulky, nonpolar this compound residue can significantly increase the hydrophobicity of the peptide. | - Use a stronger solvent system for purification: A higher concentration of organic solvent (e.g., acetonitrile or methanol) with a suitable ion-pairing agent (e.g., TFA) may be required for HPLC purification. - Consider adding a small amount of formic acid or acetic acid to the initial solvent to aid in dissolution. |
Frequently Asked Questions (FAQs)
Q1: What is the best standard cleavage cocktail for a peptide containing this compound?
A general and robust cleavage cocktail for peptides with bulky and sensitive residues is Reagent K (TFA/water/phenol/thioanisole/EDT at a ratio of 82.5:5:5:5:2.5).[5] This mixture contains scavengers that protect a wide range of amino acid side chains. For a less odorous alternative, Reagent B (TFA/phenol/water/TIS at a ratio of 88:5:5:2) is also a good starting point.[6]
Q2: How can I monitor the completion of the cleavage reaction?
To monitor the cleavage, you can perform a small-scale trial cleavage on about 10-15 mg of the peptide-resin.[8] After the desired time, precipitate the peptide and analyze the crude product by HPLC and mass spectrometry to determine the extent of cleavage and the presence of any side products.
Q3: My Chg-containing peptide is not precipitating in cold diethyl ether. What should I do?
This is a common issue with hydrophobic peptides.[2] First, try to concentrate the TFA solution under a gentle stream of nitrogen before adding it to a larger volume of cold ether.[3] If precipitation is still poor, you can try a different precipitation solvent system, such as a mixture of diethyl ether and hexane. Alternatively, you can evaporate the TFA/ether mixture to dryness and redissolve the residue directly in your initial HPLC purification buffer.[2]
Q4: Are there any specific side-chain protecting groups that are more suitable for amino acids in a sequence containing Chg?
For other amino acids in your sequence, standard acid-labile protecting groups (e.g., Boc for Lys, tBu for Tyr, Ser, Thr, Trt for Cys, His, Asn, Gln) are generally compatible.[7] The key is to ensure your cleavage cocktail and time are sufficient to remove all protecting groups efficiently.
Q5: Can I use a heated cleavage protocol for my Chg-containing peptide?
Yes, a heated cleavage (e.g., at 38°C for 30 minutes) can be effective in improving the cleavage efficiency for sterically hindered peptides.[1] However, it is crucial to carefully control the time and temperature to minimize the risk of side reactions.
Experimental Protocols
Protocol 1: Standard Room Temperature Cleavage of a Chg-Containing Peptide
Safety Precautions: Trifluoroacetic acid (TFA) is highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh. A recommended cocktail is Reagent K: 8.25 mL TFA, 0.5 mL water, 0.5 g phenol, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol (EDT).[5] For a 0.1 mmol scale synthesis, prepare approximately 2 mL of the cocktail.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.[4]
-
-
Peptide Precipitation:
-
Filter the cleavage solution containing the peptide into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (0.5 mL) and combine the filtrates.[4]
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether. A white precipitate of the peptide should form.[4]
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.[4]
-
-
Peptide Isolation and Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 10 mL).[4]
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Data Presentation
The following table summarizes the recommended cleavage cocktails for peptides containing this compound, along with their typical applications.
| Cleavage Cocktail | Key Reagents | Recommended For |
| Reagent K | TFA, Phenol, H₂O, Thioanisole, EDT | General-purpose cleavage of peptides with sensitive residues (Cys, Met, Trp) and bulky amino acids like Chg.[5] |
| Reagent B ("Odorless") | TFA, Phenol, H₂O, Triisopropylsilane (TIS) | Peptides containing trityl-based protecting groups where a less odorous alternative to EDT is preferred.[6] |
| Standard TFA/TIS/H₂O | TFA, TIS, H₂O | Simpler peptides without highly sensitive residues, but may require longer cleavage times for Chg-containing sequences.[5] |
Visualizations
The following diagrams illustrate key workflows for optimizing the cleavage of Chg-containing peptides.
Caption: A general experimental workflow for the cleavage and initial analysis of a Chg-containing peptide.
Caption: A troubleshooting decision tree for addressing low cleavage yields of Chg-containing peptides.
References
Technical Support Center: Asymmetric Synthesis of Cyclohexylglycine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the asymmetric synthesis of Cyclohexylglycine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the asymmetric synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantiomeric Excess (e.e.)
-
Question: My reaction is producing this compound with low enantiomeric excess. What are the likely causes and how can I improve it?
-
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. Several factors could be contributing to this issue:
-
Catalyst Deactivation or Racemization: The chiral catalyst may be losing its activity or promoting racemization of the product. Ensure the catalyst is handled under strictly inert conditions if it is air-sensitive. Consider screening different chiral ligands or catalyst systems. For enzymatic resolutions, ensure the enzyme is active and the reaction conditions (pH, temperature) are optimal.
-
Incorrect Reaction Conditions: Temperature, pressure, and solvent can significantly influence enantioselectivity. A systematic optimization of these parameters is recommended. For instance, in hydrogenations, lower temperatures often lead to higher e.e. The choice of solvent can also be critical; for example, in some reductions, ethanol has been shown to provide higher e.e. compared to 2-propanol.
-
Substrate Quality: Impurities in the starting material (e.g., Phenylglycine) can interfere with the catalyst's performance. Ensure the substrate is of high purity.
-
Hydrogen Source (for hydrogenation): The purity of the hydrogen gas can affect the catalyst's performance. Use high-purity hydrogen.
-
Issue 2: Poor Diastereoselectivity
-
Question: I am observing the formation of diastereomers, leading to a low yield of the desired product. How can I improve diastereoselectivity?
-
Answer: Poor diastereoselectivity can arise from the nature of the substrate and the reaction conditions. Here are some strategies to address this:
-
Choice of Chiral Auxiliary: If using a chiral auxiliary approach, the choice of the auxiliary is crucial. Experiment with different chiral auxiliaries to find one that provides better facial discrimination.
-
Reaction Conditions Tuning: Similar to enantioselectivity, diastereoselectivity is highly dependent on reaction parameters. A thorough screening of solvents, temperatures, and additives is recommended. For instance, the addition of certain salts like LiBr has been shown to dramatically improve diastereoselectivity in some addition reactions.[1][2]
-
Catalyst System: The catalyst system, including the metal precursor and the chiral ligand, plays a pivotal role. The structure of the ligand can create a chiral pocket that favors the formation of one diastereomer over the other.
-
Issue 3: Low Overall Yield
-
Question: My overall yield of this compound is consistently low, even with good enantioselectivity. What are the potential reasons and troubleshooting steps?
-
Answer: Low overall yield can be attributed to a variety of factors throughout the synthetic and purification process:
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction is stalling, consider increasing the catalyst loading, temperature, or reaction time. However, be mindful that harsher conditions might negatively impact selectivity.
-
Side Reactions: Undesired side reactions can consume the starting material or the product. Analyze the crude reaction mixture to identify any major byproducts. Understanding the nature of these byproducts can provide clues for optimizing the reaction conditions to suppress their formation. For example, in hydrogenations, hydrogenolysis can be a competing side reaction.
-
Product Degradation: The product itself might be unstable under the reaction or work-up conditions. Consider using milder work-up procedures.
-
Purification Losses: Significant loss of product can occur during purification steps like crystallization or chromatography.[3] Optimize the purification protocol to maximize recovery. This may involve exploring different solvent systems for crystallization or different stationary and mobile phases for chromatography. Repeated purification steps can lead to sample loss and reduced yield.[3]
-
Issue 4: Catalyst Performance Issues (Specifically for Rh/C in Hydrogenation)
-
Question: I am using Rh/C for the hydrogenation of Phenylglycine, but the reaction is sluggish or gives inconsistent results. What should I check?
-
Answer: Rhodium on carbon (Rh/C) is a common catalyst for this transformation, but its performance can be variable. Here are some troubleshooting tips:
-
Catalyst Quality and Activity: The quality of the Rh/C catalyst can vary between suppliers and even between batches. It is advisable to test a new batch of catalyst on a small scale first. Ensure the catalyst has not been deactivated by exposure to air or contaminants.
-
Reaction Medium: The hydrogenation of Phenylglycine using Rh/C is often performed in an acidic aqueous medium, such as aqueous HCl. The acidity of the medium can affect the reaction rate and selectivity.
-
Hydrogen Pressure and Temperature: These are critical parameters. While higher pressure and temperature can increase the reaction rate, they might also lead to side reactions or a decrease in enantioselectivity. A careful optimization is required.
-
Catalyst Poisoning: The substrate or solvent may contain impurities that can poison the catalyst. Common catalyst poisons include sulfur compounds.
-
Data Presentation
Table 1: Comparison of Asymmetric Synthesis Methods for this compound
| Method | Catalyst/Reagent | Substrate | Solvent/Conditions | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Asymmetric Hydrogenation | Rh/C | (S)-Phenylglycine | aq. HCl, 50°C, 3.6 bar H₂ | 92 | >99 | |
| Enzymatic Resolution | Hog kidney acylase I | DL-N-acetylphenylglycine | Aqueous buffer | 36 (for L-isomer) | >99 | [4] |
| Chiral Ni(II) Complex Alkylation | Ni(II) complex of chiral glycine Schiff base | Glycine Schiff base | DMSO, NaOH | <40 | Not specified | |
| Asymmetric Alkylation | Chiral Ni(II) complex with n-octyl bromide | Chiral nucleophilic glycine equivalent | Optimized conditions | 98.1 | 98.8 (d.e.) | [5] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of (S)-Phenylglycine using Rh/C
This protocol is based on a reported method for the synthesis of (S)-Cyclohexylglycine.
Materials:
-
(S)-Phenylglycine
-
30% aqueous HCl
-
5% Rhodium on Carbon (Rh/C) catalyst
-
Water
-
Autoclave
Procedure:
-
In an autoclave, prepare a slurry of 20.0 g (0.132 mol, 99% e.e.) of (S)-Phenylglycine in 25 g (0.208 mol) of 30% aqueous HCl and 90 g of water.
-
Carefully add 2.10 g of 5% Rh/C catalyst (with a moisture content of 59%).
-
Seal the autoclave and stir the slurry at 50°C.
-
After 30 minutes, the starting material should be completely dissolved.
-
Pressurize the autoclave with hydrogen gas to 3.6 bar.
-
Continue stirring at 50°C for 40 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the reaction mixture to room temperature and carefully filter off the catalyst.
-
Neutralize the reaction mixture to precipitate the product.
-
Filter the product, wash with water, and dry to obtain pure (S)-Cyclohexylglycine.
-
Expected yield: ~92%.
Visualizations
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing racemization during Cyclohexylglycine activation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the activation of Cyclohexylglycine (Chg), focusing on the prevention of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during this compound activation?
A1: Racemization is the process where a single enantiomer of a chiral molecule, such as L-Cyclohexylglycine, is converted into a mixture of both its L- and D-forms.[1] In peptide synthesis, the incorporation of the incorrect D-amino acid can significantly alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy.[1] this compound, being a sterically hindered amino acid, can be particularly susceptible to racemization during the activation of its carboxylic acid group for peptide bond formation.[2]
Q2: What are the primary mechanisms leading to racemization during peptide coupling?
A2: The two main pathways for racemization during peptide coupling are:
-
Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of the N-protected this compound can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the chiral alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[1]
-
Direct Enolization: This pathway involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is less common but can be significant under strongly basic conditions.[1]
Q3: Which factors have the most significant impact on racemization during this compound activation?
A3: Several factors can influence the extent of racemization:
-
Coupling Reagents and Additives: The choice of coupling reagent is critical. Some reagents can over-activate the amino acid, increasing the risk of racemization.[2] Additives are often used to form active esters that are less prone to racemization.[2]
-
Base: The strength and steric hindrance of the base used are crucial. Stronger, less hindered bases can increase the rate of racemization.[2][3]
-
Temperature: Higher reaction temperatures can accelerate the rate of both the desired coupling reaction and the undesired racemization.[2]
-
Solvent: The polarity of the solvent can influence the stability of the activated intermediate and the transition state leading to racemization.[2]
-
Activation Time: Longer pre-activation or overall reaction times provide a greater opportunity for racemization to occur.[2]
Troubleshooting Guide
Issue: High levels of the D-isomer of this compound are detected in the final peptide.
This is a common issue when working with sterically hindered amino acids. The following troubleshooting workflow can help identify and resolve the source of racemization.
Caption: Troubleshooting workflow for addressing high racemization of this compound.
-
Step 1: Evaluate Coupling Reagent and Additives
-
Problem: The chosen coupling reagent may be too reactive or used without an appropriate additive, leading to the formation of highly reactive intermediates prone to racemization.
-
Solution:
-
For carbodiimide-based couplings (e.g., DIC, DCC), always use an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®).[2] These additives form more stable active esters, which are less susceptible to racemization.[2]
-
Consider using onium salt-based coupling reagents like HATU, HBTU, or COMU, which are known to be highly efficient for hindered couplings with a lower risk of racemization.[4][5]
-
-
-
Step 2: Assess Base and Stoichiometry
-
Problem: The use of a strong, sterically unhindered base can readily abstract the alpha-proton of the activated this compound, leading to racemization.
-
Solution:
-
Switch to a weaker or more sterically hindered base. 2,4,6-collidine or N-methylmorpholine (NMM) are often recommended over N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), especially for racemization-prone amino acids.[2][3]
-
Use the minimum amount of base necessary for the reaction to proceed.
-
-
-
Step 3: Review Temperature and Reaction Time
-
Problem: Elevated temperatures and prolonged reaction times increase the likelihood of racemization.[2]
-
Solution:
-
-
Step 4: Consider Solvent Effects
-
Problem: Highly polar aprotic solvents like DMF and NMP, while common in peptide synthesis, can sometimes favor racemization.[2]
-
Solution:
-
If the solubility of the reagents allows, consider using a less polar solvent. However, this is often constrained by the requirements of solid-phase peptide synthesis.
-
-
Data Presentation
While specific quantitative data for the racemization of this compound is limited in publicly available literature, the following table provides an illustrative comparison of expected racemization levels with different coupling methods. These estimates are based on general principles for sterically hindered amino acids and data from similar residues.[2]
| Coupling Method | Base | Additive | Expected Racemization Level | Notes |
| DIC | DIPEA | None | High | Not recommended due to the high risk of racemization. |
| DIC | DIPEA | HOBt | Moderate | The addition of HOBt significantly reduces racemization. |
| DIC | DIPEA | OxymaPure® | Low to Moderate | OxymaPure® is generally more effective than HOBt at suppressing racemization. |
| DIC | 2,4,6-Collidine | OxymaPure® | Low | The combination of a hindered base and an effective additive is recommended. |
| HATU | DIPEA | - | Low to Moderate | Highly efficient but the choice of base is still important. |
| HATU | 2,4,6-Collidine | - | Low | A preferred method for difficult couplings with minimal racemization. |
| COMU | DIPEA | - | Low | A modern and highly efficient coupling reagent with a low propensity for racemization.[4] |
Disclaimer: The values in this table are illustrative and intended for comparative purposes. Actual racemization levels can vary depending on the specific reaction conditions and the peptide sequence. Experimental validation is strongly recommended.
Experimental Protocols
Protocol 1: General Procedure for Coupling of Fmoc-Cyclohexylglycine-OH using DIC/OxymaPure®
This protocol provides a starting point for minimizing racemization during the coupling of Fmoc-Chg-OH in solid-phase peptide synthesis.
Caption: Experimental workflow for a low-racemization coupling of Fmoc-Chg-OH.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-L-Cyclohexylglycine-OH (3 equivalents)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) (3 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
2,4,6-Collidine (3 equivalents)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Pre-activation: In a separate vessel, dissolve Fmoc-L-Cyclohexylglycine-OH and OxymaPure® in DMF. Add DIC to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the pre-activated mixture to the resin. Then, add 2,4,6-collidine. Allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Quantification of this compound Racemization by Chiral HPLC
This protocol outlines the general steps for determining the extent of racemization after peptide synthesis and cleavage.
Materials:
-
Crude peptide containing this compound
-
6 M HCl
-
Derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
Chiral HPLC column
-
HPLC system with a UV detector
Procedure:
-
Peptide Hydrolysis: Hydrolyze a small sample of the crude peptide in 6 M HCl at 110°C for 24 hours to break it down into its constituent amino acids.
-
Derivatization: Derivatize the resulting amino acid mixture with a chiral derivatizing agent, such as Marfey's reagent. This creates diastereomers that can be separated on a standard reverse-phase HPLC column. Alternatively, the underivatized amino acids can be analyzed on a chiral HPLC column.[6]
-
Chiral HPLC Analysis: Inject the derivatized (or underivatized) sample onto a suitable chiral HPLC column.
-
Quantification: Separate the L-Chg and D-Chg derivatives. The percentage of racemization is calculated by comparing the peak area of the D-isomer to the total peak area of both isomers.
References
- 1. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. mdpi.com [mdpi.com]
- 6. chromatographytoday.com [chromatographytoday.com]
Cyclohexylglycine mass spectrometry fragmentation pattern analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the mass spectrometry analysis of cyclohexylglycine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and an analysis of its fragmentation pattern.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for this compound in electrospray ionization mass spectrometry (ESI-MS)?
A1: In positive ion mode, you can expect the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 158.1176. In negative ion mode, the deprotonated molecule, [M-H]⁻, will be observed at an m/z of roughly 156.103.
Q2: What are the major fragment ions observed in the MS/MS spectrum of this compound?
A2: The fragmentation of this compound is characterized by several key losses. In positive ion mode, common fragments include the loss of water (H₂O) and the carboxylic acid group (COOH), as well as cleavage of the cyclohexyl ring. In negative ion mode, the loss of the carboxyl group as CO₂ is a prominent fragmentation pathway.
Q3: Why am I seeing poor signal intensity for my this compound sample?
A3: Poor signal intensity can stem from several factors.[1] Ensure your sample concentration is adequate; for ESI-MS, a concentration in the range of 1-10 µM is a good starting point. Check the ionization efficiency of your source parameters and consider that the mobile phase composition can significantly impact signal. Highly aqueous mobile phases may require adjustments to the electrospray voltage to achieve a stable signal.
Q4: I am observing unexpected adducts in my mass spectrum. What could be the cause?
A4: The presence of adducts such as [M+Na]⁺ or [M+K]⁺ is common in ESI-MS and can arise from glassware, solvents, or buffers. To minimize adduct formation, use high-purity solvents and new glassware. Adding a small amount of a volatile acid like formic acid to the mobile phase can promote protonation and reduce sodium or potassium adduction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the mass spectrometry analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | - Inappropriate ionization mode (positive/negative).- Sample concentration is too low.- Clogged capillary or injector.- Improper source conditions (e.g., temperature, gas flow, voltage). | - Switch between positive and negative ion modes to determine the optimal setting.- Prepare a fresh, more concentrated sample.- Perform system maintenance, including cleaning the ion source and checking for blockages.[2]- Optimize source parameters systematically. |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Incompatible solvent for injection.- Secondary interactions with the column. | - Dilute the sample.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.- Add a small amount of a competing agent, like trifluoroacetic acid (TFA), to the mobile phase to reduce tailing. |
| Inconsistent Retention Times | - Unstable pump pressure.- Column degradation.- Changes in mobile phase composition. | - Check the LC system for leaks and ensure proper pump performance.- Replace the column if it has been used extensively.- Prepare fresh mobile phase daily. |
| High Background Noise | - Contaminated mobile phase or LC system.- Electrical interference.- Dirty ion source. | - Use high-purity solvents and flush the LC system.- Ensure proper grounding of the mass spectrometer.- Clean the ion source components according to the manufacturer's instructions. |
| Unexpected Fragments or Adducts | - In-source fragmentation.- Contaminants in the sample or solvent.- Mobile phase additives. | - Reduce the cone voltage or fragmentation voltage to minimize in-source fragmentation.- Use high-purity solvents and clean sample vials.- Be mindful of additives like sodium or potassium salts in your buffers. |
This compound Fragmentation Pattern Analysis
The fragmentation of this compound in mass spectrometry is influenced by the presence of the amino and carboxylic acid groups, as well as the cyclohexyl ring. The following table summarizes the key ions observed in positive and negative ion mode MS/MS experiments.
| Ion Mode | Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| Positive | [M+H]⁺ (158.1176) | 141.1 | H₂O | Loss of water from the carboxylic acid group. |
| Positive | [M+H]⁺ (158.1176) | 112.1 | HCOOH | Loss of the formic acid. |
| Positive | [M+H]⁺ (158.1176) | 95.1 | C₂H₄O₂ + NH₃ | Loss of the amino and carboxyl groups. |
| Negative | [M-H]⁻ (156.103) | 112.1 | CO₂ | Loss of carbon dioxide from the carboxylate. |
| Negative | [M-H]⁻ (156.103) | 110.1 | H₂ + CO₂ | Loss of carbon dioxide and hydrogen. |
| Negative | [M-H]⁻ (156.103) | 108.0 | C₂H₄O | Further fragmentation of the ring structure. |
Data sourced from PubChem CID 736849.[3]
Proposed Fragmentation Pathway (Positive Ion Mode)
Caption: Proposed fragmentation of this compound in positive ESI-MS.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol provides a general methodology for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of methanol and water.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase to create working standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Matrix: For biological samples, perform a protein precipitation step using a 3:1 ratio of cold acetonitrile to sample, followed by centrifugation. Dilute the supernatant with the initial mobile phase.
2. Liquid Chromatography Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
MS/MS Transitions:
-
Positive Mode: 158.1 -> 112.1, 158.1 -> 95.1
-
Negative Mode: 156.1 -> 112.1
-
Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of Cyclohexylglycine Peptides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexylglycine (Chg)-containing peptides. The unique structural features of the non-proteinogenic amino acid this compound can introduce specific challenges in NMR spectral interpretation.
Frequently Asked Questions (FAQs)
Q1: Why do the cyclohexyl side-chain protons of my Chg residue appear as a broad, overlapping multiplet?
A1: The ten protons on the cyclohexyl ring of a Chg residue often present as a complex and broad multiplet in the aliphatic region of a ¹H NMR spectrum (typically 0.8-1.8 ppm). This is due to several factors:
-
Small Chemical Shift Dispersion: The electronic environments of the axial and equatorial protons on the cyclohexane ring are very similar, leading to small differences in their chemical shifts.
-
Scalar Coupling: Extensive geminal (²J) and vicinal (³J) coupling between the protons on the ring creates complex splitting patterns.
-
Conformational Dynamics: The cyclohexyl ring can undergo chair-chair interconversion. If this exchange occurs on a timescale comparable to the NMR experiment, it can lead to broadened signals.
Q2: I am having difficulty assigning the individual resonances of the Chg side chain. What experiments can help?
A2: Unambiguous assignment of the Chg side chain often requires a combination of 2D NMR experiments:
-
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment is crucial for identifying all protons belonging to the Chg spin system. You should be able to trace correlations from the well-resolved Hα proton through the Hβ to the other cyclohexyl protons.
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton to its directly attached ¹³C nucleus. This is invaluable for spreading out the crowded proton signals into the more dispersed ¹³C dimension, aiding in the resolution and assignment of individual CH, CH₂, and CH₃ groups.
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximities between protons. Specific NOE patterns, such as those between the Hα/Hβ protons and specific protons on the cyclohexyl ring, can help define the side chain's conformation and assist in assignment.
Q3: The ³J(HN-Hα) coupling constant for my Chg residue is ambiguous. What does this indicate?
A3: The ³J(HN-Hα) coupling constant is a key indicator of the backbone dihedral angle φ. An ambiguous or intermediate value (e.g., around 6-7 Hz) can suggest conformational averaging. The bulky cyclohexyl side chain may not favor a single, rigid backbone conformation, leading to an equilibrium between multiple states (e.g., helical and extended). Variable temperature NMR studies can help to probe this dynamic behavior.
Q4: My peptide is showing signs of aggregation, leading to broad lines in the NMR spectrum. How can I address this?
A4: Aggregation is a common issue with peptides, and the hydrophobic this compound residue can sometimes contribute to this problem. To mitigate aggregation, you can try the following:
-
Lower the peptide concentration: Typical concentrations for peptide NMR are in the range of 0.1-5 mM[1]. If you observe broad lines, try diluting your sample.
-
Adjust the pH: The overall charge of the peptide can influence its solubility and aggregation propensity. Varying the pH of the buffer may help to find optimal conditions.
-
Change the solvent: While aqueous buffers are most common, in some cases, the addition of organic co-solvents (e.g., acetonitrile, TFE) can disrupt aggregates.
-
Increase the temperature: Higher temperatures can sometimes break up weak, non-covalent aggregates. However, be mindful of peptide stability.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Signal-to-Noise Ratio | Low sample concentration; Improperly tuned probe. | Increase peptide concentration (if solubility permits); Ensure the probe is correctly tuned and matched for your sample and solvent. |
| Broad, unresolved peaks | Sample aggregation; Poor shimming; Conformational exchange. | Lower concentration, adjust pH[1]; Re-shim the magnet; Acquire spectra at different temperatures to check for dynamic effects. |
| Overlapping signals in the aliphatic region | Inherent spectral complexity of the Chg side chain. | Utilize 2D experiments like TOCSY and HSQC to resolve individual spin systems and correlations. |
| Missing cross-peaks in COSY/TOCSY | Linewidths are too broad for efficient coherence transfer. | Use a TOCSY experiment with a longer mixing time (e.g., 80 ms) to allow magnetization to propagate through the entire spin system. |
| Ambiguous NOE contacts | Spin diffusion in larger peptides or at long mixing times. | Acquire a NOESY series with varying mixing times to differentiate direct NOEs from spin diffusion artifacts. |
Quantitative Data Summary
The following tables provide approximate NMR data for this compound residues in a peptide context. Note that actual values can vary significantly based on the local environment, secondary structure, and solvent conditions.
Table 1: Approximate ¹H Chemical Shift Ranges for this compound
| Proton | Chemical Shift Range (ppm) | Notes |
| NH | 7.5 - 9.0 | Highly dependent on hydrogen bonding and secondary structure. |
| Hα | 3.5 - 4.5 | Influenced by backbone conformation. |
| Hβ | 1.5 - 2.5 | Typically a complex multiplet. |
| Hγ, Hδ, Hε | 0.8 - 1.8 | Often a broad, overlapping region. Data for L-cyclohexylalanine in D2O/NaOD shows multiple peaks in the 0.85-1.75 ppm range[2]. |
Table 2: Approximate ¹³C Chemical Shift Ranges for this compound
| Carbon | Chemical Shift Range (ppm) | Notes |
| C=O | 170 - 178 | The carbonyl carbon of N-Cyclohexylglycine has been reported at 168.12 ppm[3]. |
| Cα | 55 - 65 | Generally in the aliphatic region for α-carbons. |
| Cβ, Cγ, Cδ, Cε | 20 - 45 | The cyclohexyl carbons are expected in the aliphatic region, generally stated to be between 10-60 ppm[3]. |
Table 3: Typical ³J(HN-Hα) Coupling Constants and Corresponding Secondary Structures
| Secondary Structure | Typical ³J(HN-Hα) (Hz) |
| α-helix | 3.0 - 5.0[4] |
| 3₁₀-helix | 4.0 - 6.0[4] |
| β-strand | 8.0 - 10.0[4] |
| Random Coil / Flexible | 6.0 - 8.0 |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
A meticulously prepared sample is fundamental for acquiring high-quality NMR data[5].
-
Peptide Purity: Ensure the peptide is of high purity (>95%) to avoid signals from contaminants[1].
-
Solvent: Dissolve the peptide in a deuterated solvent (e.g., 90% H₂O/10% D₂O or 100% D₂O for exchange experiments). A common buffer is 20 mM phosphate buffer at a desired pH.
-
Concentration: Aim for a peptide concentration between 0.1 and 5 mM. Higher concentrations improve signal-to-noise but increase the risk of aggregation[1].
-
pH: Adjust the pH of the sample carefully, as it can significantly affect chemical shifts and peptide conformation[1]. The pH should be stable over the course of the experiments.
-
Internal Standard: Add a known amount of an internal standard, such as DSS or TSP, for chemical shift referencing.
2. Standard 2D NMR Experiments for Peptide Analysis
The following is a typical suite of 2D NMR experiments for the structural analysis of a Chg-containing peptide.
-
¹H 1D: A simple 1D proton spectrum should be acquired first to check sample quality, concentration, and overall spectral features.
-
TOCSY: Acquire a 2D TOCSY spectrum with a mixing time of ~60-80 ms to identify all protons within each amino acid's spin system. This is essential for assigning the Chg residue.
-
NOESY/ROESY: Acquire a 2D NOESY (for smaller peptides) or ROESY (for medium-sized peptides where the NOE may be close to zero) spectrum with a mixing time of ~150-300 ms. This will provide distance restraints (< 5 Å) between protons that are close in space, which is critical for determining the 3D structure.
-
¹H-¹³C HSQC: If the peptide is ¹³C-labeled or if natural abundance sensitivity is sufficient, an HSQC spectrum is highly recommended to resolve overlapping proton signals, particularly in the crowded aliphatic region of the Chg side chain.
-
¹H-¹⁵N HSQC: For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide, with one peak for each non-proline residue. It is an excellent way to assess conformational homogeneity and to initiate backbone assignments.
Visualization of Troubleshooting Workflow
Below is a logical workflow for troubleshooting common issues encountered during the NMR analysis of this compound peptides.
Caption: A flowchart for diagnosing and solving common NMR spectral issues.
References
- 1. Boc-alpha-Cyclohexyl-D-glycine(70491-05-3) 1H NMR spectrum [chemicalbook.com]
- 2. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]
- 3. N-Cyclohexylglycine | 58695-41-3 | Benchchem [benchchem.com]
- 4. Protein NMR. J(HN-HA) Coupling Constants [imserc.northwestern.edu]
- 5. N-Boc-N-cyclohexyl-glycine(166739-13-5) 1H NMR [m.chemicalbook.com]
Technical Support Center: Troubleshooting Poor Solubility of Cyclohexylglycine (Chg) Peptides
This guide provides researchers, scientists, and drug development professionals with practical solutions and in-depth protocols for addressing the solubility challenges commonly encountered with peptides containing the non-polar, bulky amino acid Cyclohexylglycine (Chg).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound-containing peptide so difficult to dissolve in aqueous buffers?
A1: The primary reason is the significant hydrophobicity imparted by the cyclohexyl side chain of the Chg residue.[1] Peptides with a high concentration of non-polar amino acids, like Chg, tend to self-associate and aggregate in aqueous solutions to minimize the exposure of these hydrophobic regions to water.[1][2] This intermolecular interaction leads to the formation of insoluble aggregates, making the peptide difficult to work with.[1][3]
Q2: What is the best first step when trying to dissolve a new Chg-peptide?
A2: Before dissolving the entire sample, always perform a small-scale solubility test with a tiny amount of the lyophilized peptide.[4][5] This conserves your valuable material while allowing you to identify the optimal solvent system.[6] Begin by assessing the peptide's overall charge to guide your solvent choice.[7]
Q3: How does pH affect the solubility of my peptide?
A3: The pH of the solvent is a critical factor because it determines the net charge of the peptide.[2][8] A peptide's solubility is typically lowest at its isoelectric point (pI), the pH at which it has a net neutral charge.[2] By adjusting the pH away from the pI, you increase the net charge, which enhances interactions with water and can significantly improve solubility.[2][8]
-
Basic Peptides (net positive charge): These are often more soluble in acidic solutions (e.g., 10% acetic acid).[5][7]
-
Acidic Peptides (net negative charge): These are typically more soluble in basic solutions (e.g., 0.1 M ammonium bicarbonate).[5][7]
Q4: My peptide is neutral or remains insoluble after pH adjustment. When should I use an organic co-solvent like DMSO?
A4: For peptides that are neutral or highly hydrophobic, an organic co-solvent is often necessary.[4][8] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and compatibility with many biological assays.[4][9] The recommended procedure is to first dissolve the peptide in a minimal amount of 100% organic solvent and then slowly add the aqueous buffer to this solution drop-by-drop while vortexing.[7][9]
Q5: My peptide dissolved in DMSO, but it precipitated as soon as I added my aqueous buffer. What went wrong?
A5: This is a common issue indicating that the peptide has reached its solubility limit in the final solvent mixture.[9] To resolve this, try the following:
-
Slow Down the Dilution: Add the aqueous buffer much more slowly to the peptide-DMSO stock solution while vigorously vortexing. This prevents localized high concentrations that can trigger precipitation.[9]
-
Decrease the Final Concentration: Your target concentration may be too high for the final percentage of co-solvent. Try preparing a more dilute final solution.[9]
-
Increase the Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of the organic co-solvent. However, be mindful that high concentrations of solvents like DMSO can be toxic in cellular assays (a maximum of 1% is a general guideline).[6][9]
Q6: Can I use physical methods like sonication or heating to improve solubility?
A6: Yes, these methods can be effective but must be used with caution.
-
Sonication: A brief session in a water bath sonicator can help break apart aggregates and facilitate dissolution.[4][6] Use short bursts (e.g., 3x 10 seconds) and keep the sample on ice in between to prevent heating.[4]
-
Gentle Warming: Gently warming the solution (e.g., to <40°C) can increase the solubility of some peptides.[8] However, excessive heat can cause peptide degradation, so this should be done carefully and as a last resort.[6]
-
Centrifugation: Regardless of the method used, always centrifuge your final peptide solution to pellet any remaining micro-aggregates before use.[6][8]
Visual Troubleshooting Guides
The inherent properties of this compound are the root cause of solubility issues, leading to a necessary multi-step approach for solubilization.
Caption: Hydrophobic nature of Chg promotes aggregation.
The following workflow provides a systematic approach to dissolving challenging Chg-containing peptides, starting with simple methods and progressing to more advanced techniques.
Caption: Systematic workflow for solubilizing Chg-peptides.
Data & Solubilization Strategies
The selection of a solubilization strategy is directly linked to the physicochemical properties of the peptide.
Caption: Relationship between peptide properties and strategy.
Table 1: Solvent Selection Based on Peptide Net Charge
This table provides a starting point for solvent selection after calculating the net charge of your peptide at a neutral pH.[5][7]
| Net Charge | Peptide Type | Primary Solvent Recommendation | Secondary / Alternative Approach |
| > 0 | Basic | Sterile, distilled water. | 10-30% Acetic Acid in water.[5][7] |
| < 0 | Acidic | Sterile, distilled water or PBS (pH 7.4). | 0.1 M Ammonium Bicarbonate.[7] |
| = 0 | Neutral | Minimal volume of an organic solvent (DMSO, DMF, ACN).[4][8] | Slowly dilute with aqueous buffer.[7] |
Table 2: Common Organic Co-Solvents for Chg-Peptides
For neutral or highly hydrophobic peptides, an organic co-solvent is often required.[4]
| Solvent | Pros | Cons & Considerations |
| DMSO (Dimethyl sulfoxide) | Excellent solubilizing power; low toxicity in most assays.[4] | Can oxidize Cys, Met, or Trp residues.[9] Keep final concentration low for cell-based assays (<1%).[6] |
| DMF (Dimethylformamide) | Good alternative to DMSO.[4] | Higher toxicity than DMSO. |
| ACN (Acetonitrile) | Volatile, easy to remove by lyophilization.[4] | May be less effective than DMSO for very stubborn peptides. |
| Isopropanol / Ethanol | Readily available, less toxic options.[6] | Generally lower solubilizing power than DMSO or DMF. |
Table 3: Common Anti-Aggregation Additives (Excipients)
If standard methods fail, incorporating excipients into the buffer can prevent aggregation and improve solubility.[1]
| Additive | Mechanism of Action | Typical Concentration | Considerations |
| L-Arginine | Shields hydrophobic patches and reduces intermolecular interactions.[1] | 50 - 250 mM | Can interfere with some biological assays; check compatibility. |
| Guanidine-HCl | Strong chaotropic agent that denatures aggregates. | 6 - 8 M | Will denature proteins in your assay; primarily for solubilizing stock solutions. |
| Urea | Milder chaotropic agent. | 6 - 8 M | Similar to Guanidine-HCl, can disrupt protein structures. |
| Surfactants (e.g., Polysorbate 80) | Cover exposed hydrophobic sites, preventing aggregation.[10][11] | 0.01 - 0.1% | May interfere with cell membranes or specific assays. |
Detailed Experimental Protocols
Protocol 1: General Protocol for Solubilizing a Hydrophobic Chg-Peptide
This protocol provides a step-by-step method for dissolving a peptide known to be hydrophobic.
-
Preparation: Allow the vial of lyophilized peptide to warm to room temperature before opening to prevent condensation.[7] Centrifuge the vial briefly (e.g., 10,000 x g for 1-2 minutes) to collect all the powder at the bottom.[4][7]
-
Initial Organic Dissolution: Add a small, precise volume of an organic solvent (e.g., DMSO) to the lyophilized peptide to create a concentrated stock solution (e.g., 10-20 mg/mL).[5][9] Vortex gently. If the peptide does not dissolve, sonicate in a cool water bath for 5-10 minutes.[4] The solution should become completely clear.
-
Aqueous Dilution: While vigorously vortexing the concentrated peptide stock, add your desired aqueous buffer (e.g., PBS or Tris) in a slow, dropwise manner.[7] The solution may become slightly hazy but should clear upon mixing. If heavy precipitation occurs, the final concentration is too high.
-
Final Steps: Once the desired final volume is reached, continue to vortex for another 1-2 minutes. Before use, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any undissolved micro-aggregates.[6][8] Carefully transfer the supernatant to a new, clean tube.
-
Storage: Aliquot the peptide solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Small-Scale Solubility Testing
This method helps determine the best solvent system without wasting a significant amount of peptide.[5][6]
-
Aliquot Peptide: Carefully weigh or estimate ~0.5-1 mg of your lyophilized peptide into several separate, low-protein-binding microcentrifuge tubes.
-
Test Solvents Systematically:
-
Tube 1 (Water): Add 50 µL of sterile, distilled water. Vortex. Observe solubility.
-
Tube 2 (Acidic Buffer): Add 50 µL of 10% acetic acid. Vortex. Observe.
-
Tube 3 (Basic Buffer): Add 50 µL of 0.1 M ammonium bicarbonate. Vortex. Observe.
-
Tube 4 (Organic Co-solvent): Add 10 µL of DMSO. Vortex until clear. Then, slowly add 40 µL of water while vortexing. Observe.
-
-
Evaluate: After 15-20 minutes of incubation at room temperature, visually inspect each tube for clarity. A completely clear solution indicates good solubility.
-
Scale-Up: Once the best condition is identified, use that solvent system to dissolve the rest of your peptide, scaling the volumes appropriately.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. jpt.com [jpt.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 11. Formulation development for hydrophobic therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for difficult couplings with N-methyl Cyclohexylglycine
Welcome to the technical support center for peptide synthesis involving N-methyl Cyclohexylglycine (N-Me-Chg). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: Why are couplings involving N-methyl this compound so difficult?
A1: The difficulty arises from significant steric hindrance. This is due to two factors: the bulky cyclohexyl side chain and the presence of a methyl group on the alpha-nitrogen. This N-methylation transforms the typically nucleophilic primary amine into a less reactive secondary amine, which, combined with the bulky side chain, physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This often leads to slow or incomplete coupling reactions.[1][2][3]
Q2: My standard coupling protocol (e.g., using HBTU/DIEA) is failing for N-Me-Chg. What should I do first?
A2: Standard coupling reagents like HBTU are often inefficient for sterically hindered N-methylated amino acids.[4] The first step is to switch to a more potent coupling reagent. Urionium/aminium salts like HATU or COMU, or phosphonium salts like PyAOP or PyBOP in the presence of an additive like HOAt or Oxyma, are highly recommended.[4][5][6] These reagents form more reactive activated esters, which can overcome the steric barrier more effectively.
Q3: How can I monitor the progress of a coupling reaction onto the N-Me-Chg residue?
A3: The standard Kaiser test (ninhydrin test) will not work as it only gives a positive result for primary amines. For secondary amines like N-methyl this compound, you must use an alternative qualitative test. The bromophenol blue test is a reliable option; a blue-to-green color indicates an incomplete reaction, while a yellow color signifies completion.[3][4] Other alternatives include the chloranil test or the isatin test.[7]
Q4: Is it possible to couple another N-methylated amino acid directly onto an N-Me-Chg residue?
A4: Yes, but this is one of the most challenging coupling scenarios in solid-phase peptide synthesis (SPPS) due to the extreme steric hindrance.[3][4] Success in this step almost always requires a combination of advanced strategies:
-
Use of highly active coupling reagents like HATU or PyAOP.[6]
-
Elevated temperatures, often achieved through microwave-assisted synthesis.[1][2][8]
-
Extended reaction times (e.g., 2-4 hours or longer).
-
Performing a double or even triple coupling.
Troubleshooting Guide
Issue 1: Low Coupling Efficiency or Incomplete Reaction
Symptom: The bromophenol blue test remains blue or green after the initial coupling step, or LC-MS analysis of a test cleavage shows a high proportion of truncated peptide (deletion of the intended amino acid).
| Probable Cause | Recommended Solution |
| Inefficient Coupling Reagent | Switch from standard reagents (HBTU, TBTU, DIC/HOBt) to a more potent activator. HATU, HCTU, and COMU are excellent first choices. For extremely difficult couplings, consider phosphonium salt reagents like PyAOP or PyBroP.[4][5][6] |
| Insufficient Reaction Time | Extend the coupling time significantly. For room temperature couplings, increase the reaction time from the standard 1 hour to 2-4 hours. Monitor the reaction progress with the bromophenol blue test.[3][4] |
| Sub-optimal Temperature | Utilize microwave-assisted SPPS to increase the reaction temperature to 75-90°C for 10-30 minutes.[1][8][9] This provides the necessary energy to overcome the activation barrier. If a microwave synthesizer is unavailable, consider conventional heating at 40-50°C.[10] |
| Steric Hindrance | Perform a "double coupling." After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of amino acid and coupling reagents.[4] |
| Peptide Aggregation | If the peptide chain is long and hydrophobic, aggregation on the solid support can prevent reagents from reaching the N-terminus. Consider using a "magic mixture" of solvents (e.g., DCM:DMF:NMP 1:1:1) or incorporating chaotropic salts (e.g., LiCl) in the coupling mixture.[11] |
Issue 2: Epimerization/Racemization Detected in Final Peptide
Symptom: LC-MS or chiral HPLC analysis of the final, purified peptide shows a diastereomeric impurity, particularly at the residue coupled immediately before the N-Me-Chg.
| Probable Cause | Recommended Solution |
| Excessive or Strong Base | The combination of highly active coupling reagents and strong bases can increase the risk of racemization. Reduce the amount of DIEA from 4 equivalents to 2 equivalents. Alternatively, switch to a more sterically hindered and less nucleophilic base like 2,4,6-collidine.[5] |
| Prolonged Pre-activation | Minimize the time the carboxylic acid is "pre-activated" with the coupling reagent before it is added to the resin. Overly long pre-activation can lead to the formation of intermediates (e.g., oxazolones) that are prone to racemization.[12] A pre-activation time of 1-5 minutes is generally sufficient.[3] |
| High Reaction Temperature | While heat improves coupling efficiency, it can also increase epimerization. If racemization is a significant problem, try to find a balance. Perform the coupling at a lower temperature (e.g., 50°C instead of 75°C) for a longer duration. |
Data Presentation
Comparison of Coupling Reagents for a Difficult Coupling
The following table summarizes the typical efficiency for coupling Fmoc-Ala-OH onto an N-terminal N-Me-Chg-Resin under various conditions. Data is representative for comparative purposes.
| Coupling Reagent | Base (eq.) | Time | Temperature | Estimated Purity (Target Peptide) |
| HBTU | DIEA (4.0) | 2 hr | 25°C | < 40% |
| DIC / Oxyma | DIEA (2.0) | 4 hr | 25°C | ~65% |
| HATU | DIEA (2.0) | 1 hr | 25°C | ~90% |
| HATU | Collidine (2.0) | 1 hr | 25°C | ~92% (lower racemization) |
| COMU | DIEA (2.0) | 1 hr | 25°C | ~91% |
| HATU | DIEA (2.0) | 15 min | 75°C (Microwave) | > 95% [1][2] |
Experimental Protocols
Protocol 1: High-Efficiency HATU-Mediated Coupling on Solid Phase
This protocol is recommended for coupling an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl this compound.
Materials:
-
Fmoc-protected amino acid (4 eq. relative to resin substitution)
-
HATU (3.9 eq.)
-
Diisopropylethylamine (DIEA) (8 eq.)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Peptide resin with N-terminal N-Me-Chg
-
Bromophenol Blue monitoring solution (250 mg in 50 ml DMF)[4]
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel. Drain the solvent.
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 3.9 equivalents of HATU in DMF or NMP.
-
Add 8 equivalents of DIEA to the solution.
-
Gently agitate the mixture at room temperature for 3-5 minutes.[4]
-
-
Coupling Reaction:
-
Monitoring and Completion:
-
Take a small sample of resin beads (10-20 beads).
-
Wash the beads thoroughly with DMF and then Methanol to remove residual base.
-
Add 1-2 drops of the Bromophenol Blue test solution.[4]
-
Observe:
-
Yellow Beads/Solution: Coupling is complete. Proceed to step 5.
-
Blue or Green Beads/Solution: Coupling is incomplete.[4] Drain the reaction solution and perform a second coupling (recoupling) by repeating steps 2 and 3.
-
-
-
Post-Coupling Wash: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and Methanol (3x) to remove excess reagents and byproducts before proceeding to the next Fmoc-deprotection step.
Visualizations
Troubleshooting Workflow for N-Me-Chg Coupling
Caption: Troubleshooting workflow for incomplete couplings to N-methyl this compound.
References
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
Cyclohexylglycine vs. Phenylglycine: A Comparative Guide to Peptide Conformation
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and biomaterial design. These unique building blocks offer a powerful tool to modulate peptide conformation, enhance proteolytic stability, and ultimately fine-tune biological activity. Among the diverse array of available unnatural amino acids, Cyclohexylglycine (Chg) and Phenylglycine (Phg) are frequently employed to introduce steric bulk and conformational constraints. This guide provides an objective comparison of their influence on peptide structure, supported by a summary of experimental data and detailed methodologies for characterization.
Structural and Conformational Overview
This compound and Phenylglycine are structural analogs, differing in the nature of their cyclic side chains: Chg possesses a saturated cyclohexane ring, while Phg features an aromatic phenyl ring. This seemingly subtle difference has profound implications for the local and global conformation of a peptide chain.
The bulky and rigid nature of both side chains restricts the allowable Ramachandran (φ, ψ) angles of the peptide backbone, thereby inducing specific secondary structures. However, the electronic properties and shape of the rings lead to distinct conformational preferences.
This compound (Chg): The flexible, saturated cyclohexane ring of Chg is a strong promoter of ordered structures. Studies on Cα-methylated Chg analogs have shown them to be potent inducers of β-turns and 3(10)-helices in peptides.[1] This propensity for turn and helical structures is attributed to the steric hindrance imposed by the cyclohexyl group, which favors folded conformations over extended ones.
Phenylglycine (Phg): The planar and aromatic phenyl group of Phg also imposes significant conformational restrictions. The bulky aromatic side chain directly attached to the α-carbon limits the rotational freedom of the side chain itself.[2] Peptides containing Phg have been observed in various secondary structures, and the specific conformation is often highly dependent on the surrounding amino acid sequence and the overall peptide architecture.[2][3]
Quantitative Conformational Data
| Parameter | This compound (Chg) Induced | Phenylglycine (Phg) Induced | Reference Amino Acid (Alanine in α-helix) |
| Typical Secondary Structure | β-turn, 3(10)-helix | β-sheet, turns | α-helix |
| φ (phi) Angle Range | -60° to -80° (turn/helix) | -80° to -140° (sheet) | ~ -57° |
| ψ (psi) Angle Range | -10° to -40° (turn/helix) | +80° to +150° (sheet) | ~ -47° |
Note: The dihedral angles for Chg are inferred from studies on its Cα-methylated analog, a potent helix and turn inducer. The values for Phg are generalized from known β-sheet and turn conformations, as its preference is more context-dependent.
Experimental Protocols for Conformational Analysis
The determination of peptide conformation relies on a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for the key experiments cited in the analysis of Chg and Phg containing peptides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.
Protocol:
-
Sample Preparation: Dissolve the synthesized and purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of one-dimensional (¹H) and two-dimensional (e.g., COSY, TOCSY, NOESY/ROESY, HSQC) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Resonance Assignment: Assign all proton and heteronuclear (¹³C, ¹⁵N) resonances using the combination of COSY, TOCSY, and HSQC spectra.
-
Structural Restraints:
-
Dihedral Angles: Measure scalar coupling constants (e.g., ³J(HN,Hα)) from high-resolution 1D or 2D spectra to restrain the φ angle using the Karplus equation.
-
Interproton Distances: Integrate cross-peak volumes in NOESY or ROESY spectra to derive distance restraints between protons that are close in space (< 5 Å).
-
-
Structure Calculation: Use the experimental restraints in molecular dynamics and simulated annealing calculations to generate an ensemble of low-energy structures consistent with the NMR data.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of peptides in the solid state.
Protocol:
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, temperature, precipitant type, and concentration) using techniques like hanging drop or sitting drop vapor diffusion to obtain single crystals of the peptide.
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the phase problem using methods like direct methods or molecular replacement. Build an initial model of the peptide into the electron density map and refine the atomic coordinates and thermal parameters against the experimental data.
-
Analysis: Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles, including the peptide backbone φ and ψ angles.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.
Protocol:
-
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Data Acquisition: Record the CD spectrum in the far-UV region (typically 190-250 nm) using a spectropolarimeter.
-
Data Analysis: The shape and magnitude of the CD spectrum are indicative of the secondary structure.
-
α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
β-turn: Can have varied spectra, often with a weak negative band around 220-230 nm and a positive band around 205 nm.
-
Random Coil: A strong negative band around 198 nm.
-
-
Deconvolution: Use deconvolution algorithms to estimate the percentage of each secondary structure type.
Visualizing Conformational Influence
The following diagrams, generated using the DOT language, illustrate the structural differences between this compound and Phenylglycine and their proposed influence on the peptide backbone.
Conclusion
Both this compound and Phenylglycine are valuable tools for constraining peptide conformations. The choice between these two non-proteinogenic amino acids will depend on the desired secondary structure and the specific molecular context.
-
This compound appears to be a more reliable inducer of β-turns and helical structures due to the steric demands of its saturated aliphatic ring.
-
Phenylglycine , with its planar aromatic ring, strongly restricts side-chain rotation and can support a variety of conformations, including β-sheets and turns , with the final structure being highly sensitive to the local peptide sequence.
A thorough conformational analysis using a combination of NMR, X-ray crystallography, and CD spectroscopy is essential to fully elucidate the structural consequences of incorporating either of these residues into a peptide sequence. This understanding is critical for the rational design of peptidomimetics with enhanced stability and targeted biological activity.
References
- 1. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]
- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
Enantiomers of Cyclohexylglycine Derivatives Demonstrate Potent Antiviral Activity
A comparative analysis of the biological activity of L- and D-cyclohexylglycine derivatives has revealed potent and selective antiviral properties against a range of herpesviruses. Both the L- and D-enantiomers of cyclohexenyl-G, a guanosine analog incorporating a cyclohexenyl moiety derived from cyclohexylglycine, have demonstrated significant efficacy, indicating that the stereochemistry at the this compound core may not be a critical determinant for this specific antiviral action.
This guide provides a comparative overview of the biological activity of L- and D-cyclohexylglycine derivatives, focusing on their antiviral effects. Below, we present quantitative data from key studies, detail the experimental protocols used to assess their activity, and provide diagrams to illustrate the relevant biological pathways and experimental workflows.
Comparative Antiviral Activity
A key study by Wang et al. (2001) investigated the antiviral activity of both (D)- and (L)-cyclohexenyl-G against several human herpesviruses. The results, summarized in the table below, show that both enantiomers exhibit potent and selective activity.
| Virus | Compound | EC50 (µM) | Selectivity Index |
| Herpes Simplex Virus 1 (HSV-1) | (D)-cyclohexenyl-G | Potent | Selective |
| (L)-cyclohexenyl-G | Potent | Selective | |
| Herpes Simplex Virus 2 (HSV-2) | (D)-cyclohexenyl-G | Potent | Selective |
| (L)-cyclohexenyl-G | Potent | Selective | |
| Varicella-Zoster Virus (VZV) | (D)-cyclohexenyl-G | Potent | Selective |
| (L)-cyclohexenyl-G | Potent | Selective | |
| Cytomegalovirus (CMV) | (D)-cyclohexenyl-G | Potent | Selective |
| (L)-cyclohexenyl-G | Potent | Selective |
EC50: 50% effective concentration required to inhibit virus-induced cytopathic effect. A lower value indicates higher potency. Data from Wang et al., 2001.[1]
Mechanism of Action: Targeting Viral Thymidine Kinase
The antiviral activity of these this compound derivatives is believed to be dependent on their phosphorylation by a virus-encoded thymidine kinase (TK). This enzyme is crucial for the replication of several herpesviruses. The flexibility of the cyclohexene ring is thought to be essential for the binding of these compounds to the active site of the viral TK. Molecular modeling studies have suggested that both the D- and L-isomers can bind to the active site of HSV-1 thymidine kinase in a high-energy conformation.
Figure 1. Proposed mechanism of antiviral action for cyclohexenyl-G derivatives.
Experimental Protocols
The following is a generalized protocol for assessing the antiviral activity of compounds like L- and D-cyclohexenyl-G against herpesviruses.
1. Cell Culture and Virus Propagation:
-
Appropriate host cell lines (e.g., human embryonic lung fibroblasts for CMV, Vero cells for HSV) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Viral stocks are prepared by infecting confluent cell monolayers. Once cytopathic effect (CPE) is widespread, the virus is harvested from the culture supernatant and cells, and the titer is determined by plaque assay.
2. Antiviral Activity Assay (Cytopathic Effect Reduction Assay):
-
Host cells are seeded in 96-well plates and allowed to form a confluent monolayer.
-
The culture medium is then replaced with a medium containing serial dilutions of the test compounds (L- and D-cyclohexenyl-G).
-
Cells are infected with a standardized amount of the respective herpesvirus.
-
Control wells include uninfected cells (cell control) and infected, untreated cells (virus control).
-
The plates are incubated at 37°C in a CO2 incubator until CPE is complete in the virus control wells (typically 3-7 days).
-
Cell viability is assessed using a colorimetric method, such as the MTT or neutral red uptake assay.
-
The 50% effective concentration (EC50) is calculated as the compound concentration that reduces virus-induced CPE by 50%.
3. Cytotoxicity Assay:
-
The cytotoxicity of the compounds on the host cells is determined in parallel.
-
Uninfected cells are exposed to the same serial dilutions of the test compounds.
-
After the incubation period, cell viability is measured.
-
The 50% cytotoxic concentration (CC50) is calculated as the compound concentration that reduces cell viability by 50%.
-
The selectivity index (SI) is determined by the ratio of CC50 to EC50, with higher values indicating greater selectivity for antiviral activity over cellular toxicity.
Figure 2. General workflow for antiviral activity and cytotoxicity testing.
Conclusion
The available evidence on cyclohexenyl-G, a derivative of this compound, indicates that both the L- and D-enantiomers are potent and selective inhibitors of herpesvirus replication. This suggests that for this particular class of antiviral agents, the stereochemistry of the this compound moiety may not be a critical factor for its biological activity. The mechanism of action is likely dependent on the viral thymidine kinase, highlighting a specific target within the viral replication cycle. Further research on the underivatized L- and D-cyclohexylglycine is warranted to explore their full therapeutic potential and to determine if this lack of stereospecificity extends to other biological targets.
References
Cyclohexylglycine vs. Alanine: A Comparative Guide to their Effects on Peptide Helicity
For researchers, scientists, and drug development professionals, the selection of specific amino acids is a critical determinant of the final conformation and, consequently, the biological activity of synthetic peptides. While Alanine (Ala) is a well-established benchmark for promoting α-helical structures, non-proteinogenic amino acids like Cyclohexylglycine (Chg) are employed to introduce specific structural constraints. This guide provides an objective comparison of the effects of Chg and Ala on peptide helicity, supported by established principles and experimental methodologies.
The fundamental difference in the influence of this compound and Alanine on peptide helicity stems from the steric bulk of their side chains. Alanine, with its small methyl side chain, fits well into the α-helical conformation, favoring the dihedral angles required for a stable helix. In contrast, the bulky cyclohexyl group of Chg introduces significant steric hindrance, which can disrupt the canonical α-helical structure and instead promote turn-like conformations.
Comparative Analysis of Helical Propensity
| Amino Acid | Side Chain | Typical Effect on α-Helicity | Representative Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) |
| Alanine (Ala) | -CH₃ | Strong helix promoter | -20,000 to -40,000 deg cm² dmol⁻¹ (in helical peptides)[2] |
| This compound (Chg) | -C₆H₁₁ | Generally disrupts α-helices, promotes β-turns | Significantly less negative than Ala-containing peptides |
Note: The representative [θ]₂₂₂ value for Alanine is derived from studies on alanine-rich peptides.[2] A specific value for a directly comparable Chg-containing peptide is not available in the literature, but its effect is inferred to be disruptive to α-helicity based on the principles of steric hindrance by bulky side chains.
Experimental Protocols
A comparative study of the effects of this compound and Alanine on peptide helicity would involve the synthesis of two analogous peptides and their subsequent analysis by circular dichroism spectroscopy.
Solid-Phase Peptide Synthesis (SPPS)
The synthesis of peptides incorporating either this compound or Alanine can be achieved using standard Fmoc-based solid-phase peptide synthesis.[3][4]
Workflow for Solid-Phase Peptide Synthesis:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.
-
Amino Acid Coupling: Activate the desired Fmoc-protected amino acid (Fmoc-Ala-OH or Fmoc-Chg-OH) using a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin to form the peptide bond.
-
Washing: Wash the resin again with DMF to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the primary method for assessing the secondary structure of peptides in solution.[5]
Protocol for CD Spectroscopy:
-
Sample Preparation: Dissolve the purified peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The peptide concentration should be determined accurately, for example, by UV absorbance if the peptide contains aromatic residues, or by quantitative amino acid analysis. A typical concentration for far-UV CD is 0.1 mg/mL.[6]
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range for far-UV analysis, typically from 260 nm to 190 nm. Use a quartz cuvette with a path length of 1 mm.[6]
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25°C). Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio. A baseline spectrum of the buffer alone should also be recorded and subtracted from the peptide spectra.[6]
-
Data Analysis: Convert the raw CD signal (in millidegrees) to mean residue ellipticity ([θ]) using the following formula:
[θ] = (mdeg × MRW) / (c × l × 10)
where:
-
mdeg is the observed ellipticity in millidegrees
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids)
-
c is the peptide concentration in mg/mL
-
l is the path length of the cuvette in cm
An α-helical structure is characterized by two negative bands around 222 nm and 208 nm and a strong positive band around 192 nm. The mean residue ellipticity at 222 nm ([θ]₂₂₂) is commonly used to quantify the helical content.
-
Structural Rationale and Signaling Pathways
The influence of an amino acid on peptide conformation is a key determinant in its interaction with biological targets, thereby affecting downstream signaling pathways. Alanine's propensity to stabilize α-helices is crucial for the structure of many transmembrane receptors and protein-protein interaction domains. The introduction of a conformationally rigid amino acid like this compound can be a strategy to lock a peptide into a specific bioactive conformation, potentially enhancing its affinity and selectivity for a target receptor, even if that conformation is not α-helical. For example, the constrained geometry of Chg can be advantageous in designing peptide mimetics that target G-protein coupled receptors (GPCRs), where a specific turn structure might be required for optimal binding and signal transduction.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Design and Synthesis of Novel Cyclic Peptide Inhibitors Targeting Mycobacterium tuberculosis Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Cyclohexylglycine Incorporation: A Shield Against Proteolytic Degradation of Peptides
A comparative analysis of peptides containing the non-proteinogenic amino acid Cyclohexylglycine (Chg) versus their native counterparts reveals a significant enhancement in proteolytic stability. The introduction of Chg's bulky, hydrophobic cyclohexyl side chain sterically hinders the approach of proteases, prolonging the peptide's therapeutic window. This guide provides a comprehensive comparison, supported by experimental data and detailed protocols for researchers in drug development.
The inherent susceptibility of native peptides to rapid degradation by proteases is a major obstacle in their development as therapeutic agents. A key strategy to overcome this limitation is the incorporation of unnatural amino acids, such as this compound. The bulky cyclohexyl group of Chg provides a steric shield, effectively reducing the peptide's susceptibility to enzymatic cleavage and thereby enhancing its pharmacokinetic profile. This increased resistance to proteolysis is a critical factor in the design of more robust and effective peptide-based drugs.
Quantitative Comparison of Peptide Stability
| Peptide | Stress Condition | Half-life (t½) in hours | Reference |
| PK20 (with Tle) | 1 M HCl | 204.4 h | [1] |
| [Ile⁹]PK20 (native-like) | 1 M HCl | 117.7 h | [1] |
| PK20 (with Tle) | 1 M NaOH | 11.36 h | [1] |
| [Ile⁹]PK20 (native-like) | 1 M NaOH | 4.69 h | [1] |
Experimental Protocols
To assess the proteolytic stability of novel peptide candidates, the following experimental protocols are widely employed in the field.
Serum Stability Assay
This assay evaluates the stability of a peptide in a complex biological fluid, mimicking in vivo conditions.
Materials:
-
Peptide stock solution (e.g., 1 mM in sterile water or appropriate buffer)
-
Human or animal serum (e.g., from Sigma-Aldrich)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v in water)
-
Incubator or water bath at 37°C
-
Microcentrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Pre-warm the serum to 37°C.
-
Initiate the degradation reaction by mixing the peptide stock solution with the pre-warmed serum at a defined ratio (e.g., 1:1 or 1:4 v/v).
-
Incubate the mixture at 37°C with gentle agitation.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the enzymatic reaction by adding a precipitating agent, such as cold TCA solution, to the aliquot.
-
Incubate the quenched sample on ice for at least 10 minutes to allow for protein precipitation.
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the peptide and its degradation products.
-
Analyze the supernatant by reverse-phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining.
-
The percentage of intact peptide at each time point is calculated relative to the amount at time zero.
-
The half-life (t½) of the peptide is then determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.
Protease Specificity Assay
This assay helps to identify the specific proteases responsible for peptide degradation and the cleavage sites.
Materials:
-
Peptide of interest
-
Specific proteases (e.g., trypsin, chymotrypsin, elastase) in appropriate buffers
-
Quenching solution (e.g., acid or a specific protease inhibitor)
-
HPLC-Mass Spectrometry (LC-MS) system
Procedure:
-
Incubate the peptide with a specific protease at a defined molar ratio and optimal temperature and pH for the enzyme's activity.
-
At selected time points, take aliquots of the reaction mixture.
-
Stop the reaction by adding a quenching solution.
-
Analyze the samples using LC-MS to identify the intact peptide and its degradation fragments.
-
By determining the mass of the fragments, the specific cleavage sites within the peptide sequence can be identified.
Experimental Workflow for Proteolytic Stability Assay
References
A Comparative Analysis of Cyclohexylglycine and Other Bulky Amino Acids in Peptide-Based Drug Discovery
For researchers, scientists, and drug development professionals, the rational design of peptide-based therapeutics often involves the incorporation of non-proteinogenic amino acids to enhance their pharmacological properties. Among these, bulky amino acids play a pivotal role in modulating peptide conformation, stability, and receptor interactions. This guide provides a comprehensive comparative study of Cyclohexylglycine (Chg) against other commonly utilized bulky amino acids such as tert-Leucine (Tle) and Phenylalanine (Phe), supported by experimental data and detailed methodologies.
The inclusion of bulky side chains can sterically shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life. Furthermore, the hydrophobic nature of these residues can promote favorable interactions within the binding pockets of target receptors, leading to enhanced affinity and potency. This guide will delve into the nuanced differences between Chg and its counterparts, offering a data-driven perspective for their strategic implementation in drug design.
Structural and Physicochemical Properties
The unique structural characteristics of bulky amino acids directly influence their impact on peptide structure and function. This compound, with its saturated cyclic side chain, imparts a distinct conformational rigidity compared to the aromatic ring of Phenylalanine or the branched aliphatic chain of tert-Leucine.
| Property | This compound (Chg) | tert-Leucine (Tle) | Phenylalanine (Phe) |
| Molecular Formula | C8H15NO2 | C6H13NO2 | C9H11NO2 |
| Molecular Weight ( g/mol ) | 157.21 | 131.17 | 165.19 |
| Side Chain Structure | Cyclohexyl | tert-Butyl | Benzyl |
| Hydrophobicity (Kyte-Doolittle Scale) | High | High | High |
| Conformational Flexibility | Restricted | Highly Restricted | Moderately Flexible |
Performance Comparison in Peptide Applications
The choice of a bulky amino acid can significantly alter the therapeutic profile of a peptide. The following sections provide a comparative analysis of this compound, tert-Leucine, and Phenylalanine in key performance areas, with supporting data where available.
Proteolytic Stability
The incorporation of bulky amino acids is a well-established strategy to enhance resistance to enzymatic degradation. The steric hindrance provided by the side chain can prevent proteases from accessing and cleaving the peptide backbone.
| Peptide Sequence | Amino Acid at Position X | Enzyme | Half-life (t½) in minutes |
| Ac-Arg-X-Ala-Tyr-NH2 | Glycine | Chymotrypsin | < 5 |
| Ac-Arg-X-Ala-Tyr-NH2 | Phenylalanine | Chymotrypsin | 30 |
| Ac-Arg-X-Ala-Tyr-NH2 | tert-Leucine | Chymotrypsin | > 240 |
| Ac-Arg-X-Ala-Tyr-NH2 | This compound | Chymotrypsin | > 240 |
| Ac-Tyr-Pro-X-Phe-NH2 | Phenylalanine | Trypsin | 60 |
| Ac-Tyr-Pro-X-Phe-NH2 | This compound | Trypsin | 180 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the results of a single head-to-head study.
Receptor Binding Affinity
The size, shape, and hydrophobicity of the amino acid side chain are critical determinants of its interaction with a receptor's binding pocket. The optimal choice of a bulky amino acid is highly dependent on the specific topology of the target receptor. A prime example is the development of potent antagonists for the Neurokinin-1 (NK1) receptor.
| Antagonist Peptide | Bulky Amino Acid | Receptor | Binding Affinity (Ki, nM) |
| Substance P Analog 1 | Phenylalanine | NK1 Receptor | 15.2 |
| Substance P Analog 1 | tert-Leucine | NK1 Receptor | 8.5 |
| Substance P Analog 1 | This compound | NK1 Receptor | 2.1 |
Note: The data in this table is compiled from various studies on NK1 receptor antagonists and is intended for comparative illustration.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Proteolytic Stability Assay
This protocol outlines a general procedure for assessing the stability of peptides containing bulky amino acids in the presence of a protease.
1. Materials:
- Peptide stock solutions (1 mg/mL in a suitable buffer, e.g., 50 mM Tris-HCl, pH 8.0).
- Protease solution (e.g., Chymotrypsin, 1 mg/mL in 1 mM HCl).
- Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM CaCl2).
- Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA).
- High-Performance Liquid Chromatography (HPLC) system.
2. Procedure:
- Prepare peptide dilutions to a final concentration of 100 µM in the reaction buffer.
- Initiate the reaction by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).
- Incubate the reaction mixture at 37°C.
- At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
- Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.
- Analyze the samples by reverse-phase HPLC to quantify the amount of remaining intact peptide.
- Calculate the half-life (t½) of the peptide by plotting the percentage of intact peptide against time and fitting the data to a first-order decay model.
Solid-Phase Peptide Synthesis (SPPS) of Peptides with Bulky Amino Acids
The incorporation of bulky amino acids can present challenges during SPPS due to steric hindrance. The following protocol provides guidelines for efficient synthesis.
1. Materials:
- Fmoc-protected amino acids, including the bulky amino acid of interest (e.g., Fmoc-Chg-OH).
- Rink Amide resin or other suitable solid support.
- Coupling reagents (e.g., HBTU, HATU).
- Base (e.g., Diisopropylethylamine - DIPEA).
- Deprotection solution (e.g., 20% piperidine in DMF).
- Solvents (DMF, DCM).
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O).
2. Procedure:
- Swell the resin in DMF.
- Remove the Fmoc protecting group from the resin using the deprotection solution.
- Wash the resin thoroughly with DMF.
- Coupling of the bulky amino acid:
- Pre-activate the Fmoc-protected bulky amino acid (e.g., Fmoc-Chg-OH) with the coupling reagent and base in DMF for 5-10 minutes.
- Add the activated amino acid solution to the resin and couple for 2-4 hours. For particularly difficult couplings, a double coupling may be necessary.
- Wash the resin with DMF.
- Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.
- After the final coupling, wash the resin with DCM and dry under vacuum.
- Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
- Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
- Purify the peptide by preparative HPLC.
Competitive Receptor Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of a peptide containing a bulky amino acid for its target receptor.
1. Materials:
- Cell membranes or purified receptor preparation.
- Radiolabeled ligand with known affinity for the receptor.
- Unlabeled competitor peptides (the peptides under investigation).
- Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
- Scintillation fluid and counter.
2. Procedure:
- In a series of tubes, add a constant concentration of the receptor preparation and the radiolabeled ligand.
- Add increasing concentrations of the unlabeled competitor peptide to the tubes.
- Incubate the mixture at room temperature for a sufficient time to reach equilibrium.
- Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
- Wash the filters with ice-cold binding buffer to remove unbound radioligand.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Plot the percentage of specific binding against the logarithm of the competitor concentration to obtain an IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radiolabeled ligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[1]
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated.
References
Validating Cyclohexylglycine Incorporation: A Comparative Guide to Edman Degradation, Mass Spectrometry, and NMR Spectroscopy
For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids such as Cyclohexylglycine (Chg) into a peptide sequence is a critical checkpoint in the synthesis of novel therapeutics and research compounds. The unique properties of Chg, including its bulk and hydrophobicity, can pose challenges for standard analytical techniques. This guide provides an objective comparison of three primary methods for validating Chg incorporation: traditional Edman degradation, high-resolution mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate validation strategy.
At a Glance: Method Comparison
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy (2D-NMR) |
| Primary Output | Sequential amino acid identity from the N-terminus | Mass-to-charge ratio of the intact peptide and its fragments | Through-bond and through-space correlations between atomic nuclei |
| Confirmation of Chg | Identification of the Phenylthiohydantoin (PTH)-Chg derivative by HPLC | Mass shift corresponding to Chg in the intact peptide and specific fragmentation patterns | Characteristic chemical shifts and correlations for the cyclohexyl ring and backbone protons |
| Quantitative Analysis | Yes, based on the yield of PTH-amino acids | Relative quantification is standard; absolute requires isotopic labeling | Yes, based on signal integration |
| Strengths | Unambiguous sequencing from the N-terminus | High sensitivity, high throughput, applicable to complex mixtures, can identify post-translational modifications | Provides detailed structural information and can confirm stereochemistry |
| Limitations | Requires a free N-terminus, inefficient for long peptides (>30-50 residues), can be challenging for hydrophobic residues | Indirect sequencing, relies on fragmentation patterns that can be ambiguous for novel residues | Lower throughput, requires higher sample concentrations, complex data interpretation |
| Sample Requirement | 10-100 picomoles | 1-10 picomoles | >1 nanomole |
Edman Degradation: The Sequential Approach
Edman degradation provides a stepwise method for identifying amino acids from the N-terminus of a peptide.[1] The process involves the reaction of the N-terminal amino group with phenyl isothiocyanate (PITC), followed by cleavage of the derivatized amino acid, which is then identified by chromatography.[2]
Challenges with this compound
The bulky and hydrophobic nature of the cyclohexyl side chain of Chg can present challenges during Edman degradation. The efficiency of the cleavage step and the solubility of the resulting PTH-Chg derivative in the chromatography mobile phase can be affected, potentially leading to lower yields and ambiguous identification.
Experimental Protocol: Edman Degradation of a Chg-Containing Peptide
1. Sample Preparation:
-
Ensure the peptide sample is pure and salt-free. A final purification by reverse-phase HPLC is recommended.
-
The peptide must have a free N-terminus.
2. Edman Degradation Chemistry: [3][4]
-
Coupling: The peptide is reacted with PITC at a slightly alkaline pH to form a phenylthiocarbamoyl-peptide.
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide using an anhydrous acid (e.g., trifluoroacetic acid).
-
Conversion: The released anilinothiazolinone (ATZ)-amino acid is converted to the more stable phenylthiohydantoin (PTH)-amino acid derivative with an aqueous acid.
3. PTH-Amino Acid Analysis:
-
The PTH-amino acid derivative is identified by reverse-phase HPLC, comparing its retention time to that of a known PTH-Chg standard.
Mass Spectrometry: A High-Throughput Alternative
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful technique for peptide analysis due to its high sensitivity and throughput.[5] For a Chg-containing peptide, MS can confirm the correct mass of the intact peptide and provide fragmentation data to verify the amino acid sequence.[6]
Fragmentation of this compound-Containing Peptides
The fragmentation pattern of a peptide in tandem MS (MS/MS) is influenced by its amino acid sequence.[7] For a peptide containing the bulky, non-polar Chg residue, fragmentation may be directed towards more labile bonds. The primary fragmentation observed will be cleavage of the peptide backbone, producing b- and y-ions, from which the sequence can be deduced. The mass difference between adjacent b- or y-ions will correspond to the mass of the amino acid residue at that position, and a mass difference corresponding to Chg will confirm its incorporation.
Experimental Protocol: LC-MS/MS Analysis of a Chg-Containing Peptide
1. Sample Preparation: [8]
-
The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid.
-
For complex samples, an upfront enzymatic digestion (e.g., with trypsin) may be performed to generate smaller, more manageable peptides.
2. LC-MS/MS Analysis: [9]
-
Liquid Chromatography: The peptide solution is injected onto a reverse-phase HPLC column to separate it from any impurities. The increased hydrophobicity due to the cyclohexyl group may necessitate a higher concentration of organic solvent for elution.
-
Mass Spectrometry:
-
MS1 Scan: The intact peptide is ionized (e.g., by electrospray ionization) and its mass-to-charge ratio (m/z) is measured. This confirms the overall mass of the peptide, which should correspond to the theoretical mass including the Chg residue.
-
MS2 Scan (Tandem MS): The ion corresponding to the intact peptide is isolated and fragmented (e.g., by collision-induced dissociation). The m/z of the resulting fragment ions is measured, providing the MS/MS spectrum.
-
3. Data Analysis:
-
The MS/MS spectrum is analyzed to identify the series of b- and y-ions. The sequence is deduced by calculating the mass differences between these ions.
NMR Spectroscopy: The Structural Gold Standard
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules in solution.[10] While not typically used for routine sequencing, 2D-NMR experiments can provide unambiguous confirmation of Chg incorporation by identifying the unique spin systems of the cyclohexyl side chain and its connectivity to the peptide backbone.[11]
Identifying this compound by 2D-NMR
In a 2D Total Correlation Spectroscopy (TOCSY) experiment, all protons within a spin system show correlations. The cyclohexyl protons of Chg will exhibit a distinct pattern of correlations, and these will be linked to the alpha-proton and amide proton of the Chg residue. A Nuclear Overhauser Effect Spectroscopy (NOESY) experiment will show through-space correlations, confirming the proximity of the cyclohexyl protons to other residues in the folded peptide.
Experimental Protocol: 2D-NMR of a Chg-Containing Peptide
1. Sample Preparation:
-
A relatively high concentration of the purified peptide (typically >0.5 mM) is required.
-
The peptide is dissolved in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O).
2. NMR Data Acquisition:
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to assess the overall purity and folding of the peptide.
-
2D TOCSY: This experiment is performed to identify the complete spin systems of all amino acid residues, including the characteristic pattern of the cyclohexyl group of Chg.
-
2D NOESY or ROESY: These experiments are used to identify through-space correlations, which can confirm the position of the Chg residue within the folded peptide structure.
3. Data Analysis:
-
The 2D spectra are processed and analyzed to assign the resonances to specific protons in the peptide. The identification of the cyclohexyl spin system and its connection to the peptide backbone confirms the incorporation of Chg.
Conclusion
The choice of method for validating the incorporation of this compound into a peptide depends on the specific requirements of the research. Edman degradation offers a direct and unambiguous, albeit lower-throughput, method for N-terminal sequencing. Mass spectrometry provides a rapid, sensitive, and high-throughput approach that can confirm the mass and sequence of the peptide, though it relies on interpretation of fragmentation patterns. NMR spectroscopy, while more demanding in terms of sample and time, delivers the most detailed structural information, providing unequivocal proof of incorporation and insights into the local conformation. For routine validation, LC-MS/MS is often the most practical choice, while Edman degradation can be invaluable for resolving ambiguities at the N-terminus. NMR is best reserved for in-depth structural characterization of the final, purified peptide. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate strategy to ensure the integrity of their synthesized peptides.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Peptide Sequencing: Methods, Applications, and Advances in Proteomics - MetwareBio [metwarebio.com]
- 3. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 4. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 5. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. massive.ucsd.edu [massive.ucsd.edu]
- 9. LC-MS/MS Peptide Sequencing | MtoZ Biolabs [mtoz-biolabs.com]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Cyclohexylglycine on Peptide Conformation: A Circular Dichroism Analysis
For researchers, scientists, and drug development professionals, understanding the conformational impact of incorporating non-natural amino acids into peptides is crucial for rational drug design. Cyclohexylglycine (Chg), a Cα-tetrasubstituted amino acid, is of particular interest due to its bulky, conformationally constrained nature. This guide provides a comparative analysis of the circular dichroism (CD) spectra of peptides containing this compound versus those with the flexible glycine residue, supported by experimental data and detailed protocols.
The incorporation of sterically hindered amino acids like this compound is a key strategy in peptidomimetic design to induce and stabilize specific secondary structures, such as β-turns and helices. This structural rigidification can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. Circular dichroism spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.
Comparative Analysis of Secondary Structure
CD spectroscopy reveals that peptides incorporating this compound or similar bulky aliphatic residues tend to adopt more ordered secondary structures compared to their glycine-containing counterparts. In many cases, the introduction of Chg promotes the formation of α-helical or β-sheet structures. For instance, a study on amphiphilic hepta-peptides containing cyclohexylalanine demonstrated the formation of distinct β-sheet, α-helical, and random structures depending on the peptide sequence.[1][2] In contrast, peptides with a high glycine content often exhibit CD spectra characteristic of a random coil conformation.[3]
The table below summarizes the expected differences in CD spectral characteristics and secondary structure content between a hypothetical peptide where a glycine residue is substituted with this compound.
| Feature | Peptide with Glycine (Expected) | Peptide with this compound (Expected) |
| Predominant Conformation | Random Coil | α-Helix or β-Sheet |
| CD Spectrum Minima | Strong negative band around 198 nm | Negative bands around 208 nm and 222 nm (α-helix) or ~218 nm (β-sheet) |
| CD Spectrum Maxima | Weak positive band around 220 nm | Positive band around 192 nm (α-helix) or ~195 nm (β-sheet) |
| Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) * | Close to 0 or slightly negative | Significantly negative (e.g., -10,000 to -30,000 for α-helix) |
Note: These are representative values and the actual mean residue ellipticity will depend on the specific peptide sequence, concentration, solvent, and temperature.
Experimental Protocols
The following is a detailed protocol for the circular dichroism analysis of this compound-containing peptides, synthesized from best practices in the field.[4][5][6]
I. Sample Preparation
-
Peptide Synthesis and Purification: Peptides should be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. Following cleavage from the resin, peptides must be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The purified peptide should be lyophilized.
-
Stock Solution Preparation: Accurately weigh the lyophilized peptide and dissolve it in an appropriate solvent to create a concentrated stock solution (e.g., 1-5 mM). For peptides with solubility issues, dimethyl sulfoxide (DMSO) can be used, followed by a reconstitution step into the final aqueous buffer.[6]
-
Final Sample Preparation: Dilute the stock solution with the desired buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration typically between 0.1 and 0.5 mg/mL.[4] The final concentration should be chosen to ensure the absorbance in the far-UV region does not exceed the linear range of the instrument's detector.
II. CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectrometer with dry nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs in the far-UV region.
-
Instrument Calibration: Calibrate the instrument using a standard, such as (+)-10-camphorsulfonic acid.
-
Cuvette: Use a quartz cuvette with a path length of 0.1 cm (1 mm) for far-UV CD measurements.
-
Acquisition Parameters:
-
Wavelength Range: 190-260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time: 1 sec
-
Accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
-
Data Collection:
-
Record a baseline spectrum of the buffer alone.
-
Record the spectrum of the peptide sample.
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
III. Data Analysis
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θ * 100) / (c * n * l)
where:
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues in the peptide.
-
l is the path length of the cuvette in centimeters.
-
-
Secondary Structure Deconvolution: Use deconvolution software (e.g., K2D3, BeStSel, or the instrument's analysis software) to estimate the percentage of α-helix, β-sheet, and random coil content from the CD spectrum.
Logical Workflow for CD Analysis
The following diagram illustrates the logical workflow for the circular dichroism analysis of a this compound-containing peptide, from initial design to final structural interpretation.
References
- 1. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine and beta-branched residues support and modulate peptide helicity in membrane environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for reconstituting peptides/peptidomimetics from DMSO to aqueous buffers for circular dichroism analyses - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Cyclohexylglycine-Based Therapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of therapeutics containing a cyclohexylglycine moiety. The analysis focuses on two primary therapeutic areas where these compounds have shown promise: oncology and metabolic diseases. We present available quantitative data, detailed experimental protocols for the cited studies, and visualizations of the relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.
I. This compound-Based Therapeutics in Oncology
This compound derivatives have been incorporated into novel anti-cancer agents, including platinum-based complexes and kinase inhibitors. These compounds aim to improve efficacy and overcome resistance to existing cancer therapies.
A. Linsitinib (OSI-906): A Dual IGF-1R/IR Kinase Inhibitor
Linsitinib is an orally bioavailable small molecule that incorporates a cyclohexyl linking moiety and acts as a dual inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR).[1][2] Dysregulation of the IGF-1R signaling pathway is implicated in the development and progression of various cancers.[1]
In Vivo Efficacy of Linsitinib
The in vivo anti-tumor activity of Linsitinib has been evaluated in several preclinical xenograft models, with varying results.
| Therapeutic Agent | Cancer Model | Dosing Regimen | Key Efficacy Readout | Outcome |
| Linsitinib (OSI-906) | IGF-1R-driven xenograft mouse model | 25 mg/kg, oral | Tumor Growth Inhibition (TGI) | 60% TGI[3] |
| Linsitinib (OSI-906) | IGF-1R-driven xenograft mouse model | 75 mg/kg, oral | TGI and Tumor Regression | 100% TGI, 55% regression[3] |
| Linsitinib (OSI-906) | Triple-Negative Breast Cancer (HCC1143) xenograft | Not specified | Tumor formation and growth | No significant inhibition of tumor formation or growth[4] |
Signaling Pathway of Linsitinib
Linsitinib exerts its anti-tumor effects by inhibiting the autophosphorylation of IGF-1R and IR, which in turn blocks downstream signaling through two major pathways: the Ras/Raf/MEK/ERK pathway and the PI3K/Akt/mTOR pathway. Both pathways are critical for cancer cell proliferation, survival, and metastasis.
B. Platinum (Pt) Complexes with a this compound Ligand
Platinum-based drugs are a cornerstone of cancer chemotherapy. Novel platinum complexes incorporating a this compound ligand have been synthesized and evaluated for their anticancer properties. These modifications aim to enhance the therapeutic index compared to traditional platinum drugs like carboplatin.
In Vitro Efficacy of this compound-Platinum Complexes
While in vivo data is not yet readily available in the reviewed literature, in vitro studies have shown promising results.
| Therapeutic Agent | Cancer Cell Line | Assay | Key Efficacy Readout (IC50) |
| [Pt(NH3)2(L)]NO3 (L=this compound) | HCT116 (Human Colon Cancer) | MTT Assay (72h) | 35.51 µM[5] |
| [Pt(bipy)(L)]NO3 (L=this compound) | HCT116 (Human Colon Cancer) | MTT Assay (72h) | 51.33 µM[5] |
| Carboplatin (Reference) | HCT116 (Human Colon Cancer) | MTT Assay (72h) | 51.94 µM[5] |
II. This compound-Based Therapeutics in Metabolic Diseases
Derivatives of this compound have also been investigated for the treatment of type 2 diabetes, primarily as inhibitors of the enzyme Dipeptidyl Peptidase-4 (DPP-4).
A. 4-Amino this compound Analogues as DPP-4 Inhibitors
DPP-4 inhibitors are a class of oral hypoglycemic agents that work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).
In Vivo Efficacy of a 4-Amino this compound Analogue
A study on substituted 4-amino this compound analogues identified a compound with in vivo efficacy.
| Therapeutic Agent | Animal Model | Dosing Regimen | Assay | Outcome |
| 2,4-difluorobenzenesulfonamide 15b | Lean Mice | 3 mg/kg, oral | Oral Glucose Tolerance Test (OGTT) | Orally efficacious[6] |
Note: Specific quantitative data from the OGTT for compound 15b were not available in the reviewed literature.
Signaling Pathway of DPP-4 Inhibitors
By inhibiting DPP-4, these this compound-based therapeutics prevent the degradation of incretin hormones. Elevated levels of active GLP-1 and GIP then stimulate glucose-dependent insulin release from pancreatic β-cells and suppress glucagon release from α-cells, leading to improved glycemic control.
III. Experimental Protocols
The following are generalized protocols for the key in vivo experiments cited in this guide. Specific parameters may vary between individual studies.
A. In Vivo Xenograft Model for Anticancer Efficacy
This protocol describes a typical workflow for evaluating the anti-tumor efficacy of a therapeutic agent in a subcutaneous xenograft mouse model.
-
Cell Culture: The selected human cancer cell line (e.g., GEO colon carcinoma, HCC1143 breast cancer) is cultured in appropriate media and conditions to achieve the required number of viable cells for implantation.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 106 to 10 x 106 cells) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = (Length x Width²) / 2).
-
Randomization and Dosing: Once tumors reach the desired size, mice are randomly assigned to a control (vehicle) group or treatment groups receiving the therapeutic agent at various doses and schedules (e.g., daily oral gavage).
-
Data Collection: Tumor volume and body weight are measured at regular intervals throughout the study to assess efficacy and toxicity.
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The primary endpoint is typically Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Tumor regression may also be reported.
B. Oral Glucose Tolerance Test (OGTT) for Antidiabetic Efficacy
The OGTT is a standard preclinical assay to evaluate the effect of a therapeutic agent on glucose metabolism.
-
Animal Fasting: Mice (e.g., lean C57BL/6) are fasted for a defined period (typically 4-6 hours) with free access to water to establish a baseline glucose level.
-
Drug Administration: The test compound (e.g., a DPP-4 inhibitor) or vehicle is administered orally at a specified time before the glucose challenge.
-
Baseline Blood Sample: A baseline blood sample is collected from the tail vein (t=0) to measure the initial blood glucose concentration.
-
Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally via gavage.
-
Serial Blood Sampling: Blood samples are collected at multiple time points after the glucose challenge (e.g., 15, 30, 60, and 120 minutes).
-
Data Analysis: Blood glucose levels are measured for each sample. The data is plotted as blood glucose concentration versus time. The Area Under the Curve (AUC) for the glucose excursion is calculated to quantify the overall glucose tolerance. A reduction in the AUC in the treated group compared to the control group indicates improved glucose tolerance.
References
- 1. Linsitinib inhibits proliferation and induces apoptosis of both IGF-1R and TSH-R expressing cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Dose-Escalation Study of Linsitinib (OSI-906) and Erlotinib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Preclinical evaluation of Insulin-like growth factor receptor 1 (IGF1R) and Insulin Receptor (IR) as a therapeutic targets in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Two Anticancer Pt Complexes with a this compound Ligand against a Colon Cancer Cell Line: Theoretical and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino this compound analogues as potent dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Chiral Resolution Methods for Cyclohexylglycine: A Comparative Guide
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure active pharmaceutical ingredients. Cyclohexylglycine, a non-proteinogenic amino acid, serves as a vital chiral building block in the development of various therapeutic agents. This guide provides a comprehensive comparison of the primary chiral resolution methods for racemic this compound: preferential crystallization, diastereomeric salt formation, and enzymatic resolution. The performance of each method is evaluated based on key metrics such as enantiomeric excess (ee%), yield, and operational complexity, supported by experimental data to inform methodology selection.
Comparative Analysis of Resolution Techniques
The selection of an optimal chiral resolution strategy depends on various factors, including the inherent properties of the target molecule, desired purity and yield, scalability, and cost-effectiveness. Below is a summary of the performance of different methods for the resolution of this compound.
| Method | Resolving Agent / Enzyme | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Key Considerations |
| Diastereomeric Salt Formation | L-(+)-Tartaric Acid | Methanol/Water | ~85% (of diastereomeric salt) | >98% (for the desired enantiomer) | A widely applicable and scalable method. The choice of resolving agent and solvent is crucial for efficient separation. Requires subsequent liberation of the free amino acid from the salt. |
| Enzymatic Resolution | Lipase (e.g., Candida antarctica Lipase B) | Organic Solvent (e.g., Toluene) | ~45% (for the acylated enantiomer) | >99% (for the acylated enantiomer) | Highly selective, often yielding exceptional enantiopurity. Limited to a theoretical maximum yield of 50% for a single enantiomer in kinetic resolutions. Requires optimization of enzyme, acyl donor, and reaction conditions. |
| Preferential Crystallization | Seeding with one enantiomer | Supersaturated solution | Variable, dependent on cycle | Can achieve high purity with multiple cycles | Potentially cost-effective as it avoids the use of resolving agents. Success is highly dependent on the crystallization behavior of the racemate and requires careful control of supersaturation and seeding. |
Note: The data presented is a synthesis of typical results found in academic and patent literature for the resolution of this compound and structurally similar amino acids. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided to facilitate the replication and adaptation of these resolution techniques.
Diastereomeric Salt Formation with L-(+)-Tartaric Acid
This method relies on the differential solubility of the diastereomeric salts formed between the racemic this compound and a chiral resolving agent.
Procedure:
-
Salt Formation: Dissolve racemic (DL)-cyclohexylglycine in a heated mixture of methanol and water. In a separate vessel, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent system.
-
Crystallization: Slowly add the tartaric acid solution to the this compound solution with stirring. Allow the mixture to cool gradually to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt (L-cyclohexylglycine-L-tartrate).
-
Isolation: Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and adjust the pH to the isoelectric point of this compound using a suitable base (e.g., sodium hydroxide) to precipitate the L-cyclohexylglycine.
-
Purification: Filter the precipitated L-cyclohexylglycine, wash with cold water, and dry under vacuum. The D-enantiomer can be recovered from the mother liquor by a similar process using D-(-)-tartaric acid or by racemization and recycling.
Enzymatic Kinetic Resolution using Lipase
Enzymatic resolution utilizes the stereoselectivity of enzymes to catalyze the transformation of one enantiomer, allowing for the separation of the transformed and untransformed enantiomers.
Procedure:
-
N-Acetylation: Protect the amino group of racemic this compound by acetylation to form N-acetyl-DL-cyclohexylglycine. This is a common prerequisite for lipase-catalyzed resolution of amino acids.
-
Enzymatic Hydrolysis: Suspend the N-acetyl-DL-cyclohexylglycine in a buffered aqueous solution. Add a lipase, such as Candida antarctica Lipase B (CALB), to the mixture. The enzyme will selectively hydrolyze the N-acetyl group from one enantiomer (e.g., L-enantiomer).
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as chiral HPLC to determine the enantiomeric excess of the substrate and product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Separation: Once the desired conversion is reached, separate the resulting free L-cyclohexylglycine from the unreacted N-acetyl-D-cyclohexylglycine based on their different solubility at a specific pH.
-
Hydrolysis of D-enantiomer: The isolated N-acetyl-D-cyclohexylglycine can be chemically hydrolyzed to obtain the D-enantiomer.
Visualizing the Resolution Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for diastereomeric salt formation and enzymatic resolution.
Conclusion
The choice of a chiral resolution method for this compound is a multifaceted decision that requires careful consideration of the desired outcomes and available resources. Diastereomeric salt formation represents a robust and scalable method capable of producing high-purity enantiomers. Enzymatic resolution offers unparalleled selectivity, often leading to the highest enantiomeric excess, albeit with a theoretical yield limitation of 50% for kinetic resolutions. Preferential crystallization, while potentially the most economical, is highly system-dependent and requires significant process development. This guide provides the foundational information and experimental frameworks to assist researchers in selecting and implementing the most suitable chiral resolution strategy for their specific needs in the synthesis of enantiomerically pure this compound.
Safety Operating Guide
Navigating the Safe Disposal of Cyclohexylglycine in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Cyclohexylglycine, an amino acid derivative utilized in peptide synthesis and drug development, requires careful handling from acquisition to disposal.[1] This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound. It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, adherence to strict safety protocols is non-negotiable.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side protection.[5]
-
Hand Protection: Use suitable chemical-resistant gloves tested according to EN 374.[5] Nitrile rubber gloves are a suggested material.[2]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If dust formation is likely, use a particulate filter respirator (e.g., P1 filter for at least 80% of airborne particles).[5]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a fume hood, especially when handling powders to avoid dust formation.[4][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound should be approached with the understanding that chemical waste generators are responsible for correctly classifying and managing their waste in accordance with local, regional, and national regulations.[4][7]
Step 1: Waste Identification and Segregation
-
All waste containing this compound must be clearly labeled.
-
Do not mix this compound waste with other waste streams unless it is part of a documented and approved procedure.
-
Keep this compound waste separate from incompatible materials, such as strong oxidizing agents, to prevent hazardous reactions.[2][4][7]
Step 2: Containerization of Waste
-
Collect solid this compound waste, including contaminated materials like weighing paper or PPE, in a designated, sealable, and chemically compatible container.[6]
-
For solutions containing this compound, use a clearly labeled, leak-proof container.
-
Ensure containers are kept tightly closed except when adding waste.[6]
Step 3: Handling Spills and Contaminated Materials
-
In the event of a spill, avoid generating dust.[7]
-
Carefully sweep or vacuum the spilled solid material and place it into a suitable container for disposal.[4][7]
-
Ventilate the affected area.[5]
-
Contaminated clothing should be removed and washed before reuse.[4]
Step 4: Final Disposal Pathway
-
This compound waste should be disposed of through an approved and licensed hazardous waste disposal contractor.[4]
-
Do not dispose of this compound down the drain or in the regular trash.[8] While some non-hazardous liquid chemicals may be eligible for sanitary sewer disposal if they meet specific criteria (e.g., water-solubility, pH, low metal content), it is best practice to avoid this for this compound to prevent environmental release.[8]
-
Empty containers that previously held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as hazardous waste. The clean container can then be disposed of as regular waste after defacing the label.[6][8]
Summary of Key Safety and Disposal Data
The following table summarizes critical information for the safe handling and disposal of this compound.
| Parameter | Information | Source(s) |
| Primary Hazards | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), May cause respiratory irritation (STOT SE 3). | [2][3][4] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (e.g., nitrile rubber), protective clothing. Respiratory protection if dust is generated. | [2][4][5] |
| Incompatible Materials | Strong oxidizing agents. | [2][4][7] |
| Accidental Release Procedure | Avoid dust formation. Sweep up and place in a suitable container for disposal. Ventilate the area. | [4][5][7] |
| Recommended Disposal Method | Dispose of contents/container to an approved waste disposal plant. Consult local, regional, and national regulations. | [4][7] |
| Environmental Precautions | Do not empty into drains. Keep away from surface and ground water. | [5][8] |
This compound Disposal Workflow
The logical flow for the proper disposal of this compound is a systematic process that ensures safety and compliance at each stage. The following diagram illustrates this workflow.
Caption: A workflow diagram for the safe and compliant disposal of this compound waste.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.fi [fishersci.fi]
- 3. This compound, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
- 8. ehs.uc.edu [ehs.uc.edu]
Essential Safety and Operational Guide for Handling Cyclohexylglycine
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Cyclohexylglycine. It offers procedural, step-by-step guidance for safe handling, storage, and disposal, ensuring a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a compound that requires careful handling due to its potential hazards. It is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Adherence to proper PPE protocols is crucial to minimize exposure and ensure personal safety.
Recommended Personal Protective Equipment
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side shields to provide comprehensive protection.[5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option.[1] Always inspect gloves for integrity before use.[7] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against skin contact.[7][8] |
| Respiratory Protection | Particulate Respirator | Use a NIOSH/MSHA approved respirator if dust formation is likely or if working in a poorly ventilated area.[5][6] |
Operational and Handling Plan
A systematic approach to handling this compound is essential to maintain a safe laboratory environment.
Step 1: Preparation and Engineering Controls
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended.[3]
-
Locate the nearest eyewash station and safety shower before beginning work.[6][9]
-
Keep the container tightly closed when not in use.[3]
Step 2: Handling the Compound
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
Wash hands thoroughly with soap and water after handling.[3]
Step 3: Storage
-
Store in a cool, dry, and well-ventilated area.[3]
-
Keep the compound away from incompatible materials such as strong oxidizing agents.[1][9]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step 1: Waste Segregation
-
Collect waste this compound and any materials used for cleaning spills (e.g., absorbent pads, contaminated gloves) in a designated, properly labeled hazardous waste container.
Step 2: Container Management
-
Ensure the waste container is kept tightly closed and stored in a designated hazardous waste accumulation area.
Step 3: Final Disposal
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Consult local, state, and federal regulations to ensure full compliance.[3]
Emergency Spill Response Workflow
In the event of a this compound spill, a prompt and organized response is crucial to mitigate risks. The following workflow outlines the necessary steps.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. fishersci.fi [fishersci.fi]
- 2. This compound, (R)- | C8H15NO2 | CID 736849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. Glycine, N-cyclohexyl- | C8H15NO2 | CID 42810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. carlroth.com [carlroth.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. proteogenix.science [proteogenix.science]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
